An In-depth Technical Guide to 1-Ethynyl-4-methoxy-2-methylbenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-4-methoxy-2-methylbenzene is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-methoxy-2-methylbenzene is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its unique structural features, comprising a reactive terminal alkyne, an electron-donating methoxy group, and a methyl group on the benzene ring, make it a versatile precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and key applications, with a focus on providing practical insights for laboratory use.
Part 1: Chemical Structure and Properties
1-Ethynyl-4-methoxy-2-methylbenzene, also known as 4-methoxy-2-methylphenylacetylene, possesses a well-defined molecular architecture that dictates its chemical reactivity.
Caption: Chemical structure of 1-Ethynyl-4-methoxy-2-methylbenzene.
Table 1: Physicochemical Properties of 1-Ethynyl-4-methoxy-2-methylbenzene
Part 2: Synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene
The synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene is most commonly achieved via a Sonogashira coupling reaction.[5][6][7] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] An alternative, though less direct, route involves a Corey-Fuchs reaction from the corresponding aldehyde.
This protocol details the synthesis from 1-iodo-4-methoxy-2-methylbenzene and a protected acetylene source, followed by deprotection. The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[5]
Caption: Workflow for the synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene via Sonogashira coupling.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-4-methoxy-2-methylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) or another suitable solvent, followed by triethylamine (2.0 eq).
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.
Reaction Conditions: Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(trimethylsilylethynyl)-4-methoxy-2-methylbenzene.
Deprotection: Dissolve the purified intermediate in methanol and add a base such as potassium carbonate (K₂CO₃). Stir at room temperature until the deprotection is complete (monitored by TLC).
Final Purification: Remove the solvent under reduced pressure, add water, and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 1-Ethynyl-4-methoxy-2-methylbenzene.
Causality Behind Experimental Choices:
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
Copper(I) Iodide Co-catalyst: While copper-free Sonogashira couplings exist, the use of CuI is common and facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[5]
Triethylamine as Base: Triethylamine serves as a base to deprotonate the terminal alkyne (in cases where a free alkyne is used) and to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.
Silyl Protecting Group: The trimethylsilyl (TMS) group on the alkyne prevents its homocoupling, a common side reaction in Sonogashira couplings, leading to a cleaner reaction and higher yield of the desired cross-coupled product.
Part 3: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Ethynyl-4-methoxy-2-methylbenzene.
m/z 146 (M⁺), fragments corresponding to loss of CH₃, CO, and C₂H
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Part 4: Chemical Reactivity and Applications
1-Ethynyl-4-methoxy-2-methylbenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of its terminal alkyne group.
Cycloaddition Reactions
The ethynyl group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered rings, respectively.[8][9] These reactions are powerful tools for constructing complex molecular scaffolds.
For instance, it has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione in a Ru(II)-catalyzed [3+2] cycloaddition to afford highly functionalized furans.[6]
Caption: Generalized scheme for the [3+2] cycloaddition of 1-Ethynyl-4-methoxy-2-methylbenzene.
Synthesis of Heterocycles
This compound is a key starting material for the synthesis of various heterocyclic compounds. For example, it is used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine, which can then be used to synthesize 7-azaindoles, a class of compounds with potential antimicrobial activity.[6]
Further Cross-Coupling Reactions
The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to extend the carbon framework, leading to the synthesis of more complex conjugated systems relevant in materials science and medicinal chemistry.
Part 5: Safety and Handling
1-Ethynyl-4-methoxy-2-methylbenzene is a chemical that requires careful handling in a laboratory setting.
Hazard Statements: May cause an allergic skin reaction and serious eye irritation.[1][3]
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[1]
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is recommended.[1]
Storage: Store in a well-ventilated place. Keep container tightly closed. It is a combustible solid.[1]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
1-Ethynyl-4-methoxy-2-methylbenzene is a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via the Sonogashira coupling and the diverse reactivity of its terminal alkyne group make it an important precursor for the construction of complex organic molecules, including heterocycles and functionalized aromatic systems. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development.
2-Ethynyl-4-methoxytoluene synonyms and IUPAC name
The following technical guide details the chemical identity, synthesis, and application of 2-Ethynyl-4-methoxytoluene , specifically addressing the critical distinction between its structural isomers to ensure experiment...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 2-Ethynyl-4-methoxytoluene , specifically addressing the critical distinction between its structural isomers to ensure experimental accuracy.
Identity, Synthesis, and Structural Characterization
Executive Summary & Critical Isomer Alert
2-Ethynyl-4-methoxytoluene is a valuable aryl alkyne intermediate used primarily in the synthesis of kinase inhibitors and heterocycles (e.g., indoles, benzofurans).
CRITICAL WARNING: There is a frequent nomenclature confusion in commercial catalogs between two positional isomers. Researchers must verify the CAS registry number and substitution pattern before procurement or synthesis.
Feature
Target Molecule (User Request)
Common Isomer (Often Confused)
Common Name
2-Ethynyl-4-methoxytoluene
4-Ethynyl-2-methylanisole
Systematic Name
2-Ethynyl-4-methoxy-1-methylbenzene
1-Ethynyl-4-methoxy-2-methylbenzene
CAS Number
1691719-04-6
74331-69-4
Structure
Methyl (1), Ethynyl (2), Methoxy (4)
Ethynyl (1), Methyl (2), Methoxy (4)
Key Relationship
Methyl is para to Methoxy
Ethynyl is para to Methoxy
This guide focuses on the specific structure requested: 2-Ethynyl-4-methoxytoluene (CAS 1691719-04-6) , where the methyl and methoxy groups are para to each other.
Principal Group: The benzene ring with the methyl group (Toluene). Methyl is at position 1.[1][2]
Substituents:
Ethynyl (-C≡CH): Assigned position 2 (ortho to methyl).
Methoxy (-OCH₃): Assigned position 4 (para to methyl).
Result: 2-Ethynyl-4-methoxytoluene.
Structural Analysis & Electronic Properties
The reactivity of 2-ethynyl-4-methoxytoluene is governed by the interplay of its substituents:
Methoxy Group (C4): A strong
-donor (+M effect). It increases electron density in the ring, particularly at positions ortho and para to itself. This makes the ring susceptible to electrophilic aromatic substitution, although the ethynyl group makes this complex.
Ethynyl Group (C2): An electron-withdrawing group (-I effect) and a handle for cross-coupling (Sonogashira) or cycloaddition (Click chemistry).
Steric Environment: The ethynyl group is linear and relatively compact, causing minimal steric hindrance to the adjacent methyl group, unlike a tert-butyl or iodo substituent.
Figure 1: Structural comparison between the target molecule and its common isomer. Note the para-substitution pattern difference.
Synthesis Protocol
Since 2-ethynyl-4-methoxytoluene is not always available off-the-shelf, it is standard practice to synthesize it from the corresponding aryl bromide via Sonogashira Coupling .
Retrosynthetic Analysis
Target: 2-Ethynyl-4-methoxytoluene (1).
Precursor:2-Bromo-4-methoxytoluene (CAS 36942-56-0).[3][4][5][6] Also known as 3-bromo-4-methylanisole.[3][4][6]
Reagents: Trimethylsilylacetylene (TMSA), Pd catalyst, CuI co-catalyst.
Step-by-Step Methodology
Step 1: Sonogashira Coupling
Charge: To a flame-dried Schlenk flask, add 2-Bromo-4-methoxytoluene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
Solvent: Add anhydrous THF (or DMF) and Triethylamine (Et₃N) (3.0 equiv). Degas the solution with N₂ or Ar for 15 minutes.
Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
Reaction: Heat to 60–80°C under inert atmosphere for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or GC-MS.
Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate.
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) to yield the TMS-protected intermediate.
Step 2: Desilylation (Deprotection)
Dissolution: Dissolve the TMS-intermediate in Methanol (MeOH) .
Workup: Dilute with water, extract with Dichloromethane (DCM) or Diethyl Ether. Wash organic layer with brine, dry over Na₂SO₄.
Isolation: Concentrate in vacuo. The product is often volatile; avoid high vacuum for extended periods.
Diagram 2: Synthesis Workflow
Figure 2: Two-step synthesis pathway from the commercially available aryl bromide.
Applications in Drug Discovery
The 2-ethynyl-4-methoxytoluene scaffold serves as a critical "warhead" or linker in medicinal chemistry.
Kinase Inhibitors: The ethynyl group is frequently used to access 3-alkynylindoles or furopyridines via cyclization reactions. The specific substitution pattern (methoxy para to methyl) mimics the steric and electronic features of several bioactive natural products.
Click Chemistry Probes: The terminal alkyne allows for bio-orthogonal conjugation (CuAAC click reaction) with azide-tagged biomolecules, enabling the study of drug localization in cellular assays.
Heterocycle Formation:
Indole Synthesis: Reaction with amines under Pd-catalysis (Larock indole synthesis).
Benzofuran Synthesis: Cyclization involving the methoxy group (after demethylation to phenol).
Analytical Characterization
To validate the synthesis of 2-Ethynyl-4-methoxytoluene (and distinguish it from the isomer), look for these key signals:
¹H NMR (CDCl₃, 400 MHz):
Acetylenic H: Singlet at ~3.2–3.4 ppm . This confirms the terminal alkyne.[7]
Methoxy (-OCH₃): Singlet at ~3.8 ppm (3H).
Methyl (-CH₃): Singlet at ~2.4 ppm (3H).
Aromatic Protons:
Proton at C3 (ortho to ethynyl, meta to methoxy): Doublet (small coupling) ~6.9–7.0 ppm.
Proton at C5/C6: Look for ABX or AB pattern depending on resolution.
IR Spectroscopy:
C≡C Stretch: Weak/Medium band at ~2100–2120 cm⁻¹ .
≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹ .
References
Sigma-Aldrich. Product Specification: 1-Ethynyl-4-methoxy-2-methylbenzene (Isomer Reference).Link (Note: Used for isomer comparison data).
ChemicalBook. 2-Bromo-4-methoxytoluene (Precursor CAS 36942-56-0).[3][4][5][6]Link
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. (Standard Protocol Reference).[8]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Ethynyl-1-methoxy-4-methylbenzene Solubility & Handling Guide
Content Type: Technical Whitepaper
Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists[1][2]
[1][2]
Executive Summary & Compound Identity
2-Ethynyl-1-methoxy-4-methylbenzene (CAS: 74331-69-4), also known as 2-ethynyl-4-methylanisole, represents a specific class of electron-rich aryl alkynes used frequently as building blocks in Sonogashira cross-couplings, "Click" chemistry (CuAAC), and heterocyclic synthesis.[1][2]
The critical physicochemical feature of this compound is its low melting point (30–34 °C) .[2] This borderline solid/liquid state creates unique challenges in solubility handling, weighing, and storage.[2] This guide provides a field-proven framework for solvent selection, ensuring quantitative transfer and reaction stability.[2]
Physicochemical Profile
Property
Value
Technical Implication
CAS Number
74331-69-4
Unique identifier for sourcing/verification.[1][2]
Low MW facilitates high volatility under vacuum.[2]
Melting Point
30–34 °C
CRITICAL: May melt upon contact with warm gloves or during exothermic dissolution.[2]
Physical State
White/Pale Yellow Solid
Often appears as a semi-solid or "wet" solid at room temperature.[2]
LogP (Predicted)
~2.5 – 2.8
Highly lipophilic; practically insoluble in water.[2]
Solubility Profile & Solvent Compatibility
The solubility of 2-Ethynyl-1-methoxy-4-methylbenzene is governed by its aromatic anisole core (lipophilic) and the terminal alkyne (weakly acidic, polarizable).[1][2]
Solvent Selection Matrix
The following table categorizes solvents based on experimental utility.
Solvent Class
Specific Solvents
Solubility Rating
Primary Application
Field Notes
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>500 mg/mL)
Extraction, Transfer, NMR
Best for preparing stock solutions.[2] High volatility of DCM allows easy removal, but avoid prolonged rotary evaporation which may sublime the alkyne.[2]
Polar Aprotic
DMSO, DMF, DMAc
High (>200 mg/mL)
Reaction Medium
Standard solvents for Sonogashira/Click chemistry.[2] Warning: Dissolution in DMSO is exothermic; can melt the compound immediately.[2]
Ethers
THF, 1,4-Dioxane, Diethyl Ether
High (>300 mg/mL)
Grignard/Lithiation
THF is the solvent of choice for generating the acetylide anion (using n-BuLi or Grignards).[2]
Aromatic
Toluene, Benzene
High
High-Temp Reactions
Excellent for reflux conditions.[1][2] Toluene is preferred over Benzene due to toxicity.[2]
Alcohols
Methanol, Ethanol
Moderate/Temperature Dependent
Recrystallization
Soluble when warm; solubility drops significantly at -20°C. Ideal for purification via crystallization.[1][2]
Alkanes
Hexanes, Pentane, Heptane
Moderate
Precipitation/Wash
The compound is soluble in hexanes at RT but may precipitate at -78°C. Used to wash away non-polar impurities if the product is more polar.[2]
Aqueous
Water, PBS Buffer
Insoluble (<0.1 mg/mL)
Workup (Biphasic)
Forms the organic layer.[2] Requires surfactant/co-solvent (e.g., t-BuOH) for aqueous "Click" reactions.[2]
Critical Handling: The "Melt" Phase
Because the melting point (30–34 °C) is near ambient laboratory temperatures (especially in warm climates or inside gloveboxes), the compound often behaves as a supercooled liquid.[2]
Dissolution Thermodynamics: Adding solvent often lowers the melting point further (freezing point depression).[2] Do not be alarmed if the solid "disappears" into an oil before fully dissolving; this is a phase change, not necessarily dissolution.[2]
Weighing Protocol: Do not weigh on weighing paper if the lab temperature is >25°C. The compound may melt and stick to the paper.[2] Use a glass weighing boat or weigh directly into the tared reaction flask.
Experimental Protocols
Protocol A: Preparation of Standard Stock Solution (1 M in DCM)
Use this for analytical standards or transfer to reaction vessels.[1][2]
Tare: Place a 20 mL scintillation vial (with a foil-lined cap) on the balance.
Weigh: Weigh 1.46 g of 2-Ethynyl-1-methoxy-4-methylbenzene directly into the vial.
Note: If the compound is semi-solid, use a warmed glass Pasteur pipette to transfer it as a liquid.[2]
Dissolve: Add 5 mL of Dichloromethane (DCM). Swirl gently. The solid/melt should dissolve instantly.[2]
Dilute: Quantitatively transfer to a 10 mL volumetric flask. Rinse the vial 2x with 2 mL DCM.[2]
Fill: Fill to the mark with DCM. Invert 10x to mix.
Storage: Store at -20°C. Seal with Parafilm. DCM is volatile and will concentrate the solution over time if not sealed.[2]
Protocol B: Reaction Setup for Sonogashira Coupling (Anhydrous)
This protocol prioritizes the exclusion of oxygen to prevent Glaser coupling (homocoupling of alkynes).[1][2]
Solvent Prep: Sparge Anhydrous DMF or THF with Argon for 15 minutes prior to use.
Dissolution: In a Schlenk flask, dissolve 1.0 equiv of 2-Ethynyl-1-methoxy-4-methylbenzene in the degassed solvent (0.2 M concentration).
Base Addition: Add amine base (e.g., Et₃N or Diisopropylamine).[2]
Mechanistic Insight: The base deprotonates the terminal alkyne (pKa ~25) in the catalytic cycle.[2][3]
Catalyst Addition: Add Pd catalyst and CuI co-catalyst last under a positive stream of Argon.
Safety: Copper acetylides can be explosive when dry.[2] Ensure the reaction mixture remains wet/solvated during the entire process.[2]
Protocol C: Recrystallization (Purification)
Used when the compound contains non-polar impurities.[1][2]
Dissolution: Dissolve the crude solid in the minimum amount of boiling MeOH (~50-60°C).
Filtration: If particulates are present, filter rapidly through a pre-warmed glass frit.[2]
Crystallization: Allow the solution to cool slowly to Room Temperature, then place in a -20°C freezer overnight.
Collection: Cold filtration. Wash crystals with ultra-cold (-78°C) Hexanes to remove surface impurities without redissolving the product.[2]
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and handling based on the compound's phase behavior.
Caption: Decision tree for handling 2-Ethynyl-1-methoxy-4-methylbenzene based on physical state and application.
Stability & Storage Recommendations
Oxidative Instability: The electron-rich anisole ring combined with the terminal alkyne makes this compound susceptible to oxidation.[2]
Mechanism:[2][3][4][5][6] Formation of quinones (ring oxidation) or diyne coupling (alkyne oxidation).[2]
Prevention:[2][5] Store under an inert atmosphere (Nitrogen or Argon).[2]
Temperature Control:
Store at 2–8°C (Refrigerator) or -20°C (Freezer) to maintain solid state.[1][2]
Repeated freeze-thaw cycles near the MP (30°C) can promote degradation or moisture condensation.[1][2]
Acid Sensitivity:
The methoxy group is generally stable, but the alkyne can hydrate to a ketone under strong acidic conditions (Hg/Acid catalyzed hydration).[2] Avoid strong aqueous acids unless intended.[2]
PubChem. Compound Summary: 1-Ethynyl-4-methoxy-2-methylbenzene.[2] National Library of Medicine.[2] Link
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[2] (Contextual grounding for alkyne solubility in coupling reactions). Link[1][2]
Meldal, M., & Tornøe, C. W. (2008).[2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015.[2] (Solvent systems for Click Chemistry). Link[1][2]
Electronic Properties of Methoxy-Substituted Aryl Alkynes
Executive Summary Methoxy-substituted aryl alkynes represent a critical scaffold in both optoelectronic materials and medicinal chemistry. The interplay between the methoxy group (-OCH₃) and the alkyne moiety ( ) is gove...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methoxy-substituted aryl alkynes represent a critical scaffold in both optoelectronic materials and medicinal chemistry. The interplay between the methoxy group (-OCH₃) and the alkyne moiety (
) is governed by a dichotomy of electronic effects: inductive withdrawal () and resonance donation (). This guide provides a mechanistic analysis of how positional isomerism (ortho, meta, para) dictates the HOMO-LUMO gap, reactivity profiles, and photophysical behavior of these systems. We further detail a validated Sonogashira coupling protocol for their synthesis, ensuring high reproducibility for research applications.
Electronic Structure & Hammett Correlations[1]
The Push-Pull Mechanism
The electronic behavior of methoxy-substituted aryl alkynes is defined by the interaction between the electron-rich aromatic ring and the
-system of the alkyne. The methoxy group acts as a strong Electron Donating Group (EDG) via resonance but a weak Electron Withdrawing Group (EWG) via induction.
Para-Substitution (4-Methoxy): Resonance dominates.[1] The lone pair on the oxygen atom delocalizes into the benzene ring and further into the alkyne
-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the bandgap.
Meta-Substitution (3-Methoxy): Resonance is geometrically forbidden from reaching the alkyne directly. The inductive effect (electronegativity of Oxygen) dominates, often resulting in a slight stabilization of the HOMO and a hypsochromic (blue) shift relative to the para-isomer.
Hammett Substituent Constants (
)
To quantify these effects, we utilize Hammett constants.[2][3] The divergence between
and explains the reactivity differences.
Substituent Position
Value
Dominant Effect
Electronic Consequence
Para (-OCH₃)
Resonance ()
Strong electron donation to alkyne; activates -carbon for electrophilic attack.
Meta (-OCH₃)
Induction ()
Weak electron withdrawal; deactivates ring slightly; minimal conjugation extension.
Resonance Visualization
The following diagram illustrates the electron delocalization pathway in 4-methoxyphenylacetylene, highlighting the "push-pull" nature that enhances hyperpolarizability.
Figure 1: Resonance electron flow in para-methoxy aryl alkynes, leading to HOMO destabilization.
Photophysical Properties[4][5]
The electronic perturbations described above directly manifest in the UV-Vis absorption and fluorescence spectra.
Solvatochromism and Bandgap
Methoxy-substituted aryl alkynes exhibit positive solvatochromism. As solvent polarity increases, the excited state (which often has higher intramolecular charge transfer character, ICT) is stabilized more than the ground state, leading to a red shift.
Comparative Photophysical Data (in Ethanol)
Compound
(nm)
()
Fluorescence
Electronic Character
Phenylacetylene
278
~18,000
0.12
Baseline Conjugation
3-Methoxyphenylacetylene
282
~16,500
0.10
Inductive Perturbation
4-Methoxyphenylacetylene
296
~24,000
0.28
Strong ICT / Resonance
Note: The bathochromic shift (red shift) of ~18 nm for the para-isomer confirms the extension of the conjugated system via the oxygen lone pairs.
Synthesis & Structural Validation
To access these materials with high fidelity, a palladium-catalyzed Sonogashira cross-coupling is the industry standard. Below is an optimized protocol for 4-methoxyphenylacetylene .
Optimized Sonogashira Protocol
Reaction: 4-Iodoanisole + Trimethylsilylacetylene
Intermediate Product
Reagents:
Substrate: 4-Iodoanisole (1.0 equiv)
Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv) or Phenylacetylene
Catalyst:
(2-3 mol%)
Co-Catalyst: CuI (1-2 mol%)
Base/Solvent: Triethylamine (
) / THF (1:1 ratio)
Step-by-Step Workflow:
Degassing: Dissolve 4-iodoanisole in anhydrous THF/
. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Cu(I) catalyst, leading to Glaser homocoupling byproducts.
Catalyst Addition: Add
and CuI under positive Argon pressure. The solution typically turns yellow/brown.
Alkyne Addition: Add the alkyne dropwise via syringe.
Reaction: Stir at room temperature (for iodides) or
(for bromides) for 4-12 hours. Monitor disappearance of halide by TLC (Hexane/EtOAc).
Workup: Filter off ammonium salts. Concentrate in vacuo. Redissolve in
, wash with (aq) to remove copper traces.
Purification: Silica gel column chromatography. Methoxy-alkynes are typically non-polar; elute with Hexanes/EtOAc (95:5).
Synthesis Workflow Diagram
Figure 2: Optimized Sonogashira cross-coupling workflow for methoxy-aryl alkynes.
Reactivity & Applications in Drug Discovery[6][7]
The electron-rich nature of methoxy-substituted alkynes makes them unique pharmacophores and synthetic handles.
Click Chemistry (CuAAC)
The terminal alkyne group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Electronic Effect: The electron-donating methoxy group in the para position increases the electron density of the alkyne. While CuAAC is generally insensitive to electronics, electron-rich alkynes can show accelerated kinetics in strain-promoted variants or specific ligand-free conditions.
Application: Bioconjugation of fluorescent probes. The methoxy group ensures the resulting triazole fluorophore has high quantum yield (preventing quenching).
Metabolic Stability & Pharmacophores
In Medicinal Chemistry, the alkyne bond is rigid and linear (sp hybridized).
Metabolic Shielding: The methoxy group is a known metabolic soft spot (O-demethylation by CYPs). However, placing it para to a rigid alkyne linker can sterically hinder the approach of heme-iron centers compared to flexible alkyl chains.
Case Study (OGA Inhibitors): 4-(phenylethynyl)piperidine derivatives often feature methoxy substitutions to tune the lipophilicity (
) and occupy specific hydrophobic pockets in enzymes like O-GlcNAcase (OGA).
References
Hammett Substituent Constants: Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.
Sonogashira Coupling Mechanism & Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link
Electronic Properties of Aryl Alkynes: Liang, Y. et al. "Impact of para-substitution on the electronic properties of phenylacetylene." Journal of Physical Chemistry A, 2010.
Medicinal Chemistry Applications: "Alkynes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.[4] Link
Fluorescence of Methoxy-Derivatives: "Fluorescence Studies of Poly(phenyleneethynylene)s." MIT Research Repository. Link
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Detailed Application Note and Protocol for Researchers
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept first fully described in 2001 by K. Barry Sharpless, Hartmuth C.
Author: BenchChem Technical Support Team. Date: February 2026
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept first fully described in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn.[1] This powerful ligation reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] Its remarkable reliability, broad functional group tolerance, and mild reaction conditions have propelled its widespread adoption across diverse scientific disciplines, including drug discovery, bioconjugation, and materials science.[4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the CuAAC protocol, from its underlying mechanism to practical, field-proven methodologies.
Theoretical Foundation: The "Click" Advantage
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, failing to meet the stringent criteria of a true "click" reaction.[1][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole.[7] This transformation is bioorthogonal, meaning the reacting moieties (azide and alkyne) are essentially inert to the vast majority of functional groups found in biological systems, allowing for highly specific labeling and conjugation.[4][8]
The Catalytic Cycle: A Mechanistic Overview
The precise mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies.[3][9][10] The generally accepted pathway involves the following key steps:
Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate.[3]
Coordination of the Azide: The azide then coordinates to the copper center. Evidence suggests that a binuclear copper complex may be involved, where a second copper atom acts as a stabilizing ligand.[9][10]
Cycloaddition: A six-membered copper metallacycle is formed through the concerted cycloaddition of the azide to the copper-bound alkyne.[7][9]
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst to complete the cycle.[7]
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][11]
Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.
Experimental Protocols
The success of a CuAAC reaction hinges on careful consideration of the reaction components and conditions. The following section provides a general protocol for small molecule synthesis and a specialized protocol for bioconjugation applications.
Reduces Cu(II) to Cu(I) to initiate and maintain the catalytic cycle.[12]
Ligand
THPTA, TBTA, BTTAA
Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction rate.[13][14][15]
Solvents
t-BuOH/H₂O, THF/H₂O, DMSO, DMF, H₂O
Dissolves reactants and facilitates the reaction.[12]
General Protocol for Small Molecule Synthesis
This protocol is suitable for the reaction of organic-soluble azides and alkynes.
Materials:
Azide-containing molecule
Terminal alkyne-containing molecule
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
Procedure:
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
Reaction Initiation: To the solution of the azide and alkyne, add the copper(II) sulfate solution (0.1-5 mol%).
Addition of Reducing Agent: Add the sodium ascorbate solution (typically a 5 to 10-fold excess relative to the copper).
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol for Bioconjugation
This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids, in an aqueous environment. The use of a copper-chelating ligand is crucial to protect the biomolecule from damage by reactive oxygen species and to enhance reaction efficiency.[16][17]
Materials:
Alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)
Azide- or alkyne-containing cargo molecule (e.g., a fluorescent dye or a drug)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
Sodium ascorbate
Aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation)[18]
Procedure:
Preparation of Stock Solutions:
Prepare a 100 mM stock solution of CuSO₄ in water.[13]
Prepare a 200 mM stock solution of THPTA in water.[13]
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[13]
Dissolve the azide- or alkyne-cargo molecule in a suitable solvent (e.g., DMSO or water).
Catalyst-Ligand Complex Formation: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Allow the solution to stand for a few minutes to form the copper-ligand complex.[13][17]
Reaction Setup:
In a separate reaction tube, combine the biomolecule solution with the cargo molecule. The molar ratio of the cargo molecule to the biomolecule is typically in the range of 1:4 to 1:10.[13]
Add the pre-formed copper-ligand complex to the reaction mixture.
If using, add aminoguanidine.
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using a photosensitive cargo.[13]
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the catalyst.[19]
Quantitative Data and Reaction Parameters
The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and application. The following table summarizes typical reaction parameters.
Parameter
Small Molecule Synthesis
Bioconjugation
Alkyne Concentration
0.1 - 0.5 M
10 µM - 1 mM
Azide to Alkyne Ratio
1.0 - 1.2 : 1
1 - 50 : 1
CuSO₄ (mol%)
0.1 - 5 mol%
50 - 250 µM final concentration
Ligand to Copper Ratio
Not always necessary
2:1 to 5:1
Sodium Ascorbate
5-10 fold excess over Cu
5-10 fold excess over Cu
Temperature
Room Temperature
Room Temperature
Reaction Time
1 - 24 hours
30 minutes - 2 hours
Troubleshooting Common Issues
Problem
Potential Cause
Suggested Solution
Low or No Yield
Catalyst Inactivation: The active Cu(I) is oxidized to inactive Cu(II).
Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the sodium ascorbate solution is freshly prepared.[20]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials.
Purify the starting materials before use.
Inappropriate Ligand: The chosen ligand is not suitable for the reaction conditions.
For aqueous bioconjugations, use a water-soluble ligand like THPTA. For organic solvents, TBTA may be more appropriate.[15][21]
Side Reactions (e.g., alkyne homocoupling)
Oxidative conditions leading to Glaser coupling.
Increase the concentration of the reducing agent and ensure an oxygen-free environment.[20]
Biomolecule Degradation
Copper toxicity or damage from reactive oxygen species.
Use a chelating ligand in sufficient excess (at least 2:1 ligand to copper). Consider adding a radical scavenger like aminoguanidine.[16][18]
Precipitation in Bioconjugation
Protein aggregation or precipitation of the catalyst complex.
Ensure adequate mixing and consider using a denaturing or solvating co-solvent like DMSO if the biomolecule can tolerate it.[16]
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has proven to be an exceptionally robust and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, specificity, and mild reaction conditions have cemented its place in the modern chemist's and biologist's toolbox. By understanding the underlying mechanism and carefully optimizing the reaction parameters as outlined in this guide, researchers can confidently and successfully apply the CuAAC protocol to a wide array of applications, accelerating innovation in drug discovery and beyond.[22][23]
Dudley, G. B., & Hu, X. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
Click chemistry. (2024, February 1). In Wikipedia. Retrieved from [Link]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]
Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved from [Link]
Cen-Pacheco, F., M-Ríos, V. H., & R-García, E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1337–1346. Retrieved from [Link]
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). AxisPharm. Retrieved from [Link]
A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. (2016, August 5). ACS Publications. Retrieved from [Link]
Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]
Bao, X., & He, W. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 639–652. Retrieved from [Link]
Bao, X., & He, W. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520–1521. Retrieved from [Link]
Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010, October 28). ACS Publications. Retrieved from [Link]
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2012, August 20). ACS Publications. Retrieved from [Link]
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2015, December 18). Molecules. Retrieved from [Link]
CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. (2016, May 26). Molecules. Retrieved from [Link]
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020, December 1). Molecules. Retrieved from [Link]
Why is the efficiency of my CuAAC click chemistry so low? (2021, November 20). ResearchGate. Retrieved from [Link]
Stubborn CuAAC reaction as derivatization for ESI-MS. (2020, July 23). Chemistry Stack Exchange. Retrieved from [Link]
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019, July 19). Bioconjugate Chemistry. Retrieved from [Link]
Application Note: A Practical Guide to the Sonogashira Coupling of 2-Ethynyl-1-methoxy-4-methylbenzene
Prepared by: Gemini, Senior Application Scientist Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction has become indispensable for constructing complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5][6] This guide offers a detailed exploration of the Sonogashira coupling, specifically focusing on the versatile building block, 2-Ethynyl-1-methoxy-4-methylbenzene . We present both classical copper-co-catalyzed and modern copper-free protocols, delve into the underlying reaction mechanisms, provide strategies for optimization, and discuss troubleshooting common experimental challenges. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of novel diarylacetylene scaffolds.
The Core Reaction: Mechanistic Insights
The Sonogashira reaction typically employs a dual-catalyst system, harnessing the unique properties of both palladium and copper to achieve the desired cross-coupling under mild conditions.[1][7][8] Understanding the interplay between these two catalytic cycles is paramount for optimizing reaction outcomes and troubleshooting unexpected results.
The Dual Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles, as illustrated below.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
The Palladium Cycle : The cycle begins with a coordinatively unsaturated Pd(0) complex. This active catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[9] This step is often rate-limiting, and its efficiency depends on the halide's identity, with reactivity following the trend I > Br > Cl.[1]
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate.[10] This step increases the nucleophilicity of the alkyne and facilitates the subsequent transfer.
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-palladium(II) species. This is the key step where the two cycles intersect.[11]
Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the new C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
The Case for Copper-Free Sonogashira
While the classical Pd/Cu system is highly effective, the presence of copper can catalyze the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a symmetric di-yne byproduct.[1][6] This side reaction is particularly problematic under aerobic conditions. To circumvent this issue and simplify purification, especially in pharmaceutical applications, copper-free protocols have been developed.[12][13][14] These methods typically rely on a stronger base, a more electron-rich and bulky phosphine ligand on the palladium catalyst, or different solvent systems to facilitate the direct reaction of the palladium complex with the deprotonated alkyne, bypassing the need for a copper acetylide intermediate.[13][14]
Experimental Protocols
The following protocols provide a starting point for the successful coupling of 2-Ethynyl-1-methoxy-4-methylbenzene with a representative aryl halide. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst degradation and minimize homocoupling.[7]
Protocol I: Classical Pd/Cu Co-Catalyzed Coupling
This protocol is a robust and widely applicable method for a broad range of substrates.
Objective: To synthesize 1-Iodo-4-((2-methoxy-5-methylphenyl)ethynyl)benzene.
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-Ethynyl-1-methoxy-4-methylbenzene (1.0 eq), 1,4-diiodobenzene (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (5 mL) followed by triethylamine (3.0 eq) via syringe. The amine acts as both the base and a ligand for the copper catalyst.[1]
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alkyne is consumed (typically 2-4 hours).
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and amine salts.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Setup: In a glovebox or under a strong argon flow, add Pd(OAc)₂ (0.02 eq) and the SPhos ligand (0.04 eq) to a dry Schlenk tube. Add anhydrous DMF (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.
Reagent Addition: To a separate Schlenk flask, add 2-Ethynyl-1-methoxy-4-methylbenzene (1.0 eq), 1,4-dibromobenzene (1.1 eq), and K₂CO₃ (2.0 eq). Evacuate and backfill with argon.
Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via an argon-purged syringe. Add any remaining DMF to reach a total volume of 5 mL.
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. The higher temperature is often necessary to activate aryl bromides.[1] Monitor progress by TLC or LC-MS.
Work-up and Purification: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Workflow and Optimization
Achieving high yields and purity in Sonogashira couplings requires careful consideration of several parameters. The following workflow and table summarize key variables for optimization.
Caption: General experimental workflow for Sonogashira coupling.
Key Parameters for Optimization
Parameter
Choice & Rationale
Potential Issues
Aryl Halide
Reactivity: I > OTf > Br >> Cl.[11] Iodides are most reactive and can often be coupled at room temperature. Bromides and chlorides require more forcing conditions (higher temp, stronger ligands).
With less reactive halides (Br, Cl), catalyst deactivation or slow reaction rates can occur.
Catalyst/Ligand
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard for Pd/Cu systems.[8] For copper-free systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with a Pd(OAc)₂ or Pd₂(dba)₃ source are highly effective.[15]
Air-sensitive catalysts (Pd(PPh₃)₄) can lead to poor results if not handled under strictly inert conditions. Ligand choice is crucial for activating challenging substrates.
Base
Amines (Et₃N, DIPEA): Act as both base and solvent in Pd/Cu systems.[1] Inorganic Bases (K₂CO₃, Cs₂CO₃): Commonly used in copper-free reactions, especially with polar aprotic solvents like DMF or DMSO.[15]
Insufficient base can stall the reaction. The choice of base must be compatible with the solvent and functional groups on the substrates.
Solvent
THF, DMF, Toluene: Common choices. The solvent must solubilize all components. For copper-free systems, polar aprotic solvents can accelerate the reaction. Aqueous media have also been successfully employed.[12][16]
Poor solubility can lead to low yields. High-boiling point solvents may require higher temperatures for removal during work-up.
| Temperature | Room temperature is often sufficient for aryl iodides.[1] Aryl bromides and chlorides typically require heating (50-100 °C). | Excessive heat can lead to catalyst decomposition and side reactions. Insufficient heat will result in a sluggish or incomplete reaction. |
Applications in Drug Discovery
The diarylacetylene core structure synthesized via the Sonogashira coupling of 2-Ethynyl-1-methoxy-4-methylbenzene is a privileged scaffold in medicinal chemistry. The rigid, linear alkyne linker precisely positions the two aromatic rings, making it an excellent building block for designing enzyme inhibitors, receptor antagonists, and molecular probes. For instance, the product from this reaction could serve as a key intermediate in the synthesis of complex heterocyclic systems or molecules targeting protein kinases.
Caption: Potential synthetic route from a Sonogashira product.
Examples of drugs synthesized using the Sonogashira reaction include Tazarotene (for psoriasis) and Altinicline (a nicotinic receptor agonist), highlighting the reaction's industrial and pharmaceutical relevance.[1][17]
Li, J. J., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
Wiley Online Library. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. [Link]
Taylor & Francis Online. Sonogashira coupling – Knowledge and References. [Link]
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
The Reaction Monitor. Copper-free Sonogashira coupling. [Link]
Synthesis of 1,2,3-triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene
Application Note: Synthesis of 1,2,3-Triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene Executive Summary This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing 2-Ethynyl-1-methoxy-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 1,2,3-Triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene
Executive Summary
This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing 2-Ethynyl-1-methoxy-4-methylbenzene (EMMB) as the alkyne scaffold. EMMB is a pharmacologically relevant building block, often employed in the design of kinase inhibitors and GPCR ligands where the ortho-methoxy substituted aryl ring serves as a critical recognition motif.
The protocol relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] Unlike thermal Huisgen cycloadditions, which produce mixtures of 1,4- and 1,5-isomers, this method is regiospecific for the 1,4-isomer. We address specific challenges associated with EMMB, including the steric influence of the ortho-methoxy group and the electron-rich nature of the aryl ring, ensuring high yields and purity.
Mechanistic Principles
The reaction proceeds via a stepwise organometallic cycle rather than a concerted pericyclic process. The electron-donating methoxy group at the ortho position of EMMB increases the electron density of the alkyne, facilitating the initial formation of the
-complex but potentially stabilizing the copper intermediate, which necessitates the use of accelerating ligands (e.g., TBTA or THPTA) to ensure rapid turnover.
Key Mechanistic Steps:
-Coordination: Cu(I) coordinates to the alkyne -system.
Acetylide Formation: Deprotonation of the terminal alkyne yields a
-bound Cu(I)-acetylide.
Azide Coordination & Ring Closure: The organic azide binds to the copper center, followed by nucleophilic attack of the acetylide carbon on the azide nitrogen, forming a metallacycle.
Protonation: Ring contraction and protonolysis release the triazole product.
Figure 1: The catalytic cycle of CuAAC.[2] The active Cu(I) species is generated in situ from Cu(II) using sodium ascorbate.[3]
Safety & Handling (Critical)
WARNING: Organic azides are potentially explosive.[4][5][6][7]
C/N Ratio Rule: Ensure the total number of carbon and oxygen atoms is at least three times the number of nitrogen atoms ($ (C+O)/N \ge 3 $).
Metal Hazards: Do NOT use metal spatulas with sodium azide or neat organic azides to avoid forming shock-sensitive heavy metal azides.[6] Use Teflon or ceramic tools.
Solvents: Never use halogenated solvents (DCM, CHCl3) with sodium azide, as di- and tri-azidomethane (highly explosive) can form.
Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Crucial for protecting Cu(I) from oxidation and preventing chelation by the EMMB methoxy group.
Solvent:
-Butanol / Water (1:1 v/v)
Step-by-Step Procedure
Preparation of Stock Solutions:
CuSO
: 100 mM in water.
NaAsc: 500 mM in water (Freshly prepared; yellowing indicates oxidation).
TBTA: 50 mM in DMSO/t-BuOH.
Reaction Assembly:
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve EMMB (1.0 mmol, 146 mg) and the Organic Azide (1.1 mmol) in 4 mL of
-BuOH.
Add 4 mL of Water. (The mixture may be biphasic; this is normal).
Add TBTA (0.01 mmol, 1 mol%) if using.
Add CuSO
solution (0.01 mmol, 1 mol%, 100 µL).
Initiation: Add NaAsc solution (0.10 mmol, 10 mol%, 200 µL) dropwise. The reaction mixture should turn bright yellow/orange (characteristic of Cu(I)-TBTA complex).
Incubation:
Stir vigorously at Room Temperature (RT) for 4–12 hours.
Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc). The alkyne spot (high R
) should disappear.
Workup & Purification:
Quench: Dilute with 20 mL water. If the product precipitates as a solid, filter and wash with cold water and dilute ammonium hydroxide (to remove Cu traces).
Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Recrystallization from EtOH is preferred for solid triazoles. If chromatography is needed, use a gradient of Hexane
40% EtOAc/Hexane.
Figure 2: Experimental workflow from reaction assembly to purification.
Optimization & Troubleshooting
The ortho-methoxy group in EMMB can occasionally hinder reaction rates due to steric bulk or competitive chelation. Use the table below to optimize conditions.
Variable
Standard Condition
Optimization for Sluggish Reactions
Rationale
Solvent
t-BuOH / HO (1:1)
DMSO / HO (4:1)
DMSO improves solubility of lipophilic EMMB and stabilizes Cu(I).
Ligand
None
TBTA or THPTA (1-2 mol%)
Ligands protect Cu(I) from disproportionation and outcompete the methoxy group for Cu binding.
Temperature
25°C
40–60°C
Thermal energy overcomes the steric barrier of the ortho-substituent.
Catalyst Loading
1 mol%
5 mol%
Higher loading compensates for catalyst deactivation in oxygen-rich environments.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link
2-Ethynyl-1-methoxy-4-methylbenzene as a proteomic probe
Application Note: Chemoproteomic Profiling with 2-Ethynyl-1-methoxy-4-methylbenzene (2-EMMB) Part 1: Core Directive & Executive Summary The "Clickable" Anisole: A Dual-Purpose Probe for Metabolic & Fragment Profiling 2-E...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoproteomic Profiling with 2-Ethynyl-1-methoxy-4-methylbenzene (2-EMMB)
Part 1: Core Directive & Executive Summary
The "Clickable" Anisole: A Dual-Purpose Probe for Metabolic & Fragment Profiling
2-Ethynyl-1-methoxy-4-methylbenzene (2-EMMB) represents a specialized class of Activity-Based Probes (ABPs) and Fragment-Based Drug Discovery (FBDD) tools. Its structure combines a pharmacologically relevant core (4-methylanisole) with a latent bioorthogonal handle (the ethynyl/alkyne group).
Unlike broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases), 2-EMMB is a Directed Probe . It is primarily utilized in two advanced workflows:
Metabolic Enzyme Profiling (Mechanism-Based Inactivation): Targeting enzymes, specifically Cytochrome P450s (CYPs), that metabolize electron-rich aromatic ethers. The probe acts as a "suicide substrate," undergoing metabolic activation to covalently modify the active site.
Fragment-Based Ligand Discovery: Serving as a "clickable fragment" to map binding pockets in hydrophobic proteins, detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the protocols for using 2-EMMB to profile the "Anisole-Binding Proteome" and identify metabolic off-targets in drug discovery.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Basis
The Warhead-Tag Paradox:
In standard ABPP, a probe consists of a Warhead (reactive group) and a Tag (reporter). 2-EMMB is unique because the alkyne group can function as both, depending on the biological context.
Mechanism A: Metabolic Activation (The "Suicide" Pathway)
Process: The enzyme attempts to oxidize the aromatic ring or the ethynyl group.
Activation: The ethynyl group is oxidized to a reactive species (e.g., ketene, oxirene, or radical cation).
Ligation: This intermediate reacts instantly with a nucleophilic residue (Cys, Ser, His) or the heme porphyrin within the active site.
Result: The enzyme is covalently labeled.[1][2][3] Note: If the alkyne is consumed in the reaction, a secondary handle or "survival" of the alkyne is required. However, in many cases, the alkyne serves as the click handle, and the covalent attachment occurs via benzylic oxidation of the 4-methyl group (forming a reactive methide) or ring epoxidation, leaving the alkyne intact for click chemistry.
Mechanism B: Fragment Interaction (The "Click" Pathway)
Process: 2-EMMB binds via hydrophobic interactions (pi-stacking).
Detection: Since 2-EMMB lacks a photoreactive group (like diazirine), this mode is strictly for Covalent Fragment Screening (reacting with hyper-reactive cysteines) or requires In Situ Click Chemistry (target-templated synthesis).
Experimental Design Strategy
To ensure data integrity, the experimental design must account for non-specific binding and background labeling.
Control 1: Competition (Blockade). Pre-incubate with excess non-alkyne analog (4-methylanisole) to block specific binding sites.
Control 2: Heat Denaturation. Heat-inactivated proteomes distinguish enzymatic labeling (Mechanism A) from non-specific chemical reactivity.
Control 3: "No-Click" Control. Omit the azide-reporter to assess native autofluorescence or endogenous biotinylation.
Part 3: Visualization & Formatting
Workflow Diagram: Metabolic Profiling with 2-EMMB
Caption: Figure 1. Chemoproteomic workflow for profiling enzymes activated by 2-EMMB. The probe undergoes metabolic activation to covalently modify the target, followed by "click" conjugation for analysis.
Part 4: Detailed Protocols
Protocol A: In Situ Metabolic Labeling (Live Cells/Microsomes)
Reagents Required:
Probe: 2-Ethynyl-1-methoxy-4-methylbenzene (100 mM stock in DMSO).
Biological System: Human Liver Microsomes (HLM) or HepG2 cells.
Filter MS data for proteins enriched >2-fold over the "No Probe" or "Competition" controls.
Look for P450 isoforms (CYP1A2, CYP2C19) or Phase II enzymes (UGTs) if the probe is metabolized.
References
Cravatt, B. F., et al. (2008).[2][4] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications. Chemical Research in Toxicology. Link
Ando, J., et al. (2016). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein.[3] Journal of the American Chemical Society. Link
Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[2][5] Chemistry & Biology. Link
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Link
Bio-orthogonal Labeling Using Aryl Alkyne Derivatives: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals venturing into the precise and elegant world of bio-orthogonal chemistry, this guide offers an in-depth exploration of labeling techniques centered on aryl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals venturing into the precise and elegant world of bio-orthogonal chemistry, this guide offers an in-depth exploration of labeling techniques centered on aryl alkyne derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that each protocol is not just a procedure, but a self-validating system for robust and reproducible results.
Introduction: The Power of Bio-orthogonal Chemistry and the Rise of Aryl Alkynes
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized our ability to study biomolecules in their natural context.[1] At the heart of many bio-orthogonal strategies lies the "click chemistry" concept, characterized by reactions that are high-yielding, stereospecific, and generate minimal byproducts.[3]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, but the cytotoxicity of the copper catalyst limits its application in living cells.[4] This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.[2][5] SPAAC harnesses the inherent ring strain of cyclooctynes to dramatically accelerate the reaction with azides, enabling rapid and specific labeling in live cells and even whole organisms.[4][5]
Aryl alkyne derivatives, particularly strained cyclooctynes fused to one or more aromatic rings, have emerged as premier tools in the SPAAC toolkit. The fusion of aryl rings to the cyclooctyne core increases ring strain, thereby enhancing the reaction rate with azides.[5] This guide will focus on the practical application of these powerful reagents.
Understanding the Engine: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole). The significant ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures without the need for a catalyst.[6] The result is a stable triazole linkage.[6]
DOT Script for SPAAC Mechanism
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Choosing Your Tool: A Comparative Analysis of Aryl Alkyne Probes
The selection of the appropriate aryl alkyne probe is critical for the success of a bio-orthogonal labeling experiment. The choice depends on a balance of factors including reaction kinetics, stability, solubility, and the specific biological question being addressed.
Aryl Alkyne Derivative
Abbreviation
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Improved water solubility compared to early cyclooctynes.[1]
Causality Behind Experimental Choices:
For high-speed labeling of low-abundance targets: BARAC is the reagent of choice due to its exceptional reaction kinetics.[10] This is crucial for in vivo imaging where reagent concentrations are low and dynamic processes are being observed.
For general-purpose labeling with a balance of reactivity and stability: DBCO is a robust and widely used option. Its commercial availability in various functionalized forms (e.g., NHS ester, maleimide) makes it a versatile tool for conjugating to proteins and other biomolecules.[14][15]
When synthetic accessibility and a single reaction product are paramount: BCN is an excellent choice. Its straightforward synthesis and symmetrical structure, which avoids the formation of regioisomers, are advantageous in applications requiring highly defined products.[13]
For applications requiring improved water solubility: While not an aryl alkyne, ALO was developed to address the hydrophobicity of earlier cyclooctynes. For aryl alkynes, strategic placement of polar groups on the aromatic rings can enhance solubility, a critical factor for in vivo applications.[8]
DOT Script for Probe Selection Workflow
Caption: Decision workflow for selecting the appropriate aryl alkyne probe.
Application Notes & Protocols
The following protocols are designed to be comprehensive and self-validating. Each step is accompanied by an explanation of its purpose, and critical parameters are highlighted.
Application Note 1: Cell Surface Glycan Labeling
Objective: To visualize and quantify sialic acid-containing glycoproteins on the surface of living cells. This is achieved by metabolically incorporating an azide-modified sugar, N-azidoacetylmannosamine (Ac₄ManNAz), into the glycan biosynthesis pathway, followed by SPAAC with a DBCO-functionalized fluorophore.[16][17]
Protocol: Live-Cell Staining of Surface Sialoglycans
Materials:
Mammalian cells (e.g., Jurkat, HeLa)
Complete cell culture medium
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (stock solution in sterile DMSO)
DBCO-fluorophore conjugate (e.g., DBCO-488) (stock solution in DMSO)
Fluorescence microscope or flow cytometer
Procedure:
Metabolic Labeling:
Seed cells in an appropriate culture vessel and allow them to reach the desired confluency.
Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM. (Rationale: This concentration is typically sufficient for robust labeling without causing cytotoxicity. The optimal concentration may need to be determined empirically for your cell line.)
Incubate the cells for 48-72 hours under normal growth conditions to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[16]
Cell Preparation:
Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz. (Rationale: Thorough washing is crucial to minimize background fluorescence from unreacted azido-sugars in the medium.)
SPAAC Reaction:
Prepare a 10-50 µM solution of the DBCO-fluorophore in pre-warmed cell culture medium or PBS. (Rationale: The optimal concentration of the DBCO-fluorophore should be titrated to achieve a high signal-to-noise ratio.)
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light. (Rationale: Incubation at 37°C facilitates the reaction. Protecting from light is essential to prevent photobleaching of the fluorophore.)
For kinetic studies, you can perform a time-course experiment, imaging at different time points during the incubation.
Washing and Imaging:
Wash the cells three times with cold PBS to remove the unreacted DBCO-fluorophore.
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. For quantitative analysis, use a flow cytometer.
Self-Validation/Controls:
Negative Control: Perform the entire procedure on cells that have not been treated with Ac₄ManNAz. This will determine the level of non-specific binding of the DBCO-fluorophore.
Positive Control: If available, use a cell line known to express high levels of sialoglycans.
Titration: Optimize the concentrations of both Ac₄ManNAz and the DBCO-fluorophore to find the optimal balance between signal intensity and background.
Application Note 2: Intracellular Protein Labeling using BONCAT
Objective: To specifically label and visualize newly synthesized proteins within cells using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][15] This method involves replacing methionine with its azide-containing analog, L-azidohomoalanine (AHA), during protein synthesis. The azide-labeled proteins are then detected via SPAAC with a DBCO-functionalized probe.
Protocol: BONCAT for Imaging Newly Synthesized Proteins
Materials:
Mammalian cells
Methionine-free cell culture medium
L-azidohomoalanine (AHA) (stock solution in sterile water or PBS)
Complete cell culture medium
PBS
Fixation solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 3% BSA in PBS)
DBCO-fluorophore conjugate
DAPI or another nuclear counterstain
Procedure:
Methionine Depletion and AHA Labeling:
Wash the cells once with pre-warmed methionine-free medium.
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The duration of AHA incubation will determine the population of newly synthesized proteins that are labeled (e.g., 1-4 hours for short-term labeling).
Cell Fixation and Permeabilization:
Wash the cells twice with PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. (Rationale: Permeabilization is necessary to allow the DBCO-fluorophore to access intracellular proteins.)
Wash the cells three times with PBS.
Blocking and SPAAC Reaction:
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.
Prepare a 10-25 µM solution of the DBCO-fluorophore in blocking buffer.
Incubate the cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.
Washing and Imaging:
Wash the cells three times with PBS.
Counterstain the nuclei with DAPI, if desired.
Mount the coverslips and image using a fluorescence microscope.
Self-Validation/Controls:
Negative Control (No AHA): Perform the experiment on cells that were not incubated with AHA to control for non-specific labeling.
Negative Control (Methionine Chase): After AHA labeling, incubate a sample of cells in complete medium containing a high concentration of methionine for a period of time before fixation. This will chase the AHA out of the newly synthesized proteins and should result in a significant decrease in signal.
Positive Control: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) prior to and during AHA incubation. This should abolish the BONCAT signal.
Application Note 3: In Vivo Imaging
Objective: To perform pre-targeted in vivo imaging using SPAAC. This two-step approach involves first administering an azide-modified targeting agent (e.g., an antibody or nanoparticle) that accumulates at the site of interest, followed by a systemically administered DBCO-functionalized imaging probe (e.g., a near-infrared fluorophore or a radiolabel).[18]
Protocol: Pre-targeted In Vivo Imaging
Materials:
Animal model (e.g., mouse with a tumor xenograft)
Azide-functionalized targeting molecule
DBCO-functionalized imaging probe
Sterile saline or other appropriate vehicle for injection
In vivo imaging system (e.g., IVIS, SPECT/CT)
Procedure:
Administration of Targeting Agent:
Administer the azide-functionalized targeting molecule to the animal via an appropriate route (e.g., intravenous injection).
Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound agent to clear from circulation. This time will vary depending on the pharmacokinetics of the targeting molecule.
Administration of Imaging Probe:
Administer the DBCO-functionalized imaging probe systemically.
In Vivo Imaging:
At various time points after administration of the imaging probe, perform in vivo imaging using the appropriate modality.
Self-Validation/Controls:
No Targeting Agent Control: Administer only the DBCO-functionalized imaging probe to an animal to assess its biodistribution and any non-specific accumulation.
Non-targeted Azide Control: Administer an azide-functionalized molecule that does not target the tissue of interest, followed by the DBCO probe, to assess background signal from the click reaction in non-target tissues.
Blocking Study: Co-administer an excess of the non-azide-functionalized targeting molecule along with the azide-functionalized version to demonstrate target-specific binding.
Synthesis of Key Reagents
For researchers who wish to synthesize their own probes, here are outlines for the synthesis of a common aryl alkyne building block and an azide-modified fluorophore.
Synthesis of DBCO-NHS Ester:
DBCO-NHS ester is a widely used reagent for labeling primary amines on biomolecules. It can be synthesized from DBCO-acid.[19][20]
DOT Script for DBCO-NHS Ester Synthesis
Caption: Synthetic scheme for labeling a protein with DBCO-NHS ester.
Synthesis of an Azide-Modified Fluorophore (Example: Azido-fluorescein):
Azide-functionalized fluorophores can be synthesized from commercially available dyes. For example, fluorescein isothiocyanate (FITC) can be reacted with an amino-PEG-azide linker to generate a water-soluble, azide-functionalized fluorescein probe.[21]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Signal
1. Inefficient metabolic labeling. 2. Low concentration or inactive probe. 3. Insufficient incubation time for SPAAC. 4. pH or buffer composition is not optimal.
1. Optimize Ac₄ManNAz or AHA concentration and incubation time. 2. Use a fresh, validated probe. Increase probe concentration.[22] 3. Increase incubation time for the SPAAC reaction. 4. Ensure the reaction buffer is at a physiological pH (7.2-7.4). Some studies have shown that HEPES buffer can enhance SPAAC rates.[9]
High Background
1. Non-specific binding of the DBCO probe. 2. Incomplete removal of unincorporated azide or alkyne reagents. 3. Reaction of cyclooctyne with thiols.
1. Increase the number and duration of washing steps. Include a blocking step (e.g., with BSA). 2. Ensure thorough washing after metabolic labeling and after the SPAAC reaction. 3. While less common with DBCO, some strained alkynes can react with thiols.[23] Consider using a different cyclooctyne or performing the reaction at a lower temperature.
Cell Toxicity
1. High concentration of metabolic precursor or probe. 2. Contaminants in synthesized probes.
1. Perform a dose-response curve to determine the optimal non-toxic concentration of your reagents. 2. Ensure high purity of all synthesized reagents through appropriate purification methods.
Conclusion
Bio-orthogonal labeling with aryl alkyne derivatives has become an indispensable tool for the modern life scientist. The speed, specificity, and biocompatibility of the SPAAC reaction have opened up new avenues for studying complex biological processes in their native environments. By understanding the underlying chemical principles, carefully selecting the appropriate aryl alkyne probe, and employing robust, self-validating protocols, researchers can confidently harness the power of this technology to make groundbreaking discoveries.
References
Interventional nuclear medicine: "click" chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. PubMed. [Link]
Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. PMC. [Link]
Synthesis of azide- and alkyne-functionalized fluorescein derivatives 5... ResearchGate. [Link]
Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC. [Link]
From Bio- to Surface-Orthogonal Chemistry: Synthetic Routes to Functionalized Cyclooctynes. Semantic Scholar. [Link]
Developing bioorthogonal probes to span a spectrum of reactivities. PMC. [Link]
Developing bioorthogonal probes to span a spectrum of reactivities. ResearchGate. [Link]
Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. RSC Publishing. [Link]
Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC. [Link]
Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. PMC. [Link]
Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation. NIH. [Link]
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. [Link]
In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy. PMC. [Link]
Second-order reaction rate constants for different cyclooctyne systems... ResearchGate. [Link]
Known cycloalkynes for bioconjugation. Cyclooctynes employed in strain-promoted alkyne–azide cycloaddition (SPAAC) most typically include DIBO (2), DIBAC (3) and BCN (6).. ResearchGate. [Link]
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. [Link]
What troubleshooting recommendations are there if no signal is detected?. PCR Biosystems. [Link]
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
Copper-free click chemistry for dynamic in vivo imaging. PNAS. [Link]
Imaging cell surface glycosylation in vivo using "double click" chemistry. PubMed. [Link]
Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo. ResearchGate. [Link]
Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. RSC Publishing. [Link]
The Sonogashira Coupling: A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling of Terminal Alkynes
Introduction: The Power of the Carbon-Carbon Triple Bond The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of the Carbon-Carbon Triple Bond
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, utilizes a palladium catalyst and a copper(I) co-catalyst to construct conjugated enynes and arylalkynes with high efficiency and functional group tolerance.[4][5][6] The reaction's significance lies in its ability to be conducted under mild conditions, often at room temperature, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][7]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of the Sonogashira coupling. We will delve into the reaction mechanism, explore key experimental parameters, provide detailed protocols for both traditional and copper-free conditions, and discuss its applications in contemporary drug discovery.
Mechanistic Insights: The Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Catalytic Cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide (R-X) to a coordinatively unsaturated Palladium(0) species, forming a square planar Palladium(II) complex.[2] The reactivity of the halide follows the general trend: I > Br > Cl > F.[2]
Transmetalation: This is the key step where the two catalytic cycles intersect. The copper acetylide, formed in the copper cycle, transfers its acetylenic group to the Palladium(II) complex. This step is often considered the rate-determining step of the overall reaction.[5]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond and regenerate the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The Copper Catalytic Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide intermediate.[2] This species is then ready for transmetalation to the palladium center.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Key Experimental Parameters: A Guide to Optimization
Successful execution of a Sonogashira coupling relies on the careful selection and optimization of several key parameters.
Parameter
Common Choices & Considerations
Rationale & Impact on Reaction
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂.[1][5][8] Catalyst loading is typically 0.5-5 mol%.
The choice of ligand can influence catalyst stability and activity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[5]
Copper(I) Co-catalyst
CuI is the most common choice.[2] Loading is typically 1-10 mol%.
The copper co-catalyst is crucial for the formation of the copper acetylide, facilitating the transmetalation step under mild conditions.[1][8]
Base
Amines (e.g., triethylamine, diisopropylamine), carbonates (e.g., K₂CO₃, Cs₂CO₃).[1] The amine can often serve as the solvent.
The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[1] The choice of base can influence reaction rate and side product formation.
The solvent must be able to dissolve the reactants and catalysts. The polarity and coordinating ability of the solvent can affect the reaction kinetics.
Milder conditions are a key advantage of the Sonogashira reaction. However, less reactive halides (e.g., aryl bromides and chlorides) may require heating.[1]
Atmosphere
An inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
The Pd(0) catalyst is sensitive to air. Oxygen can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1]
Experimental Protocols
Protocol 1: Classical Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
Aryl iodide (1.0 mmol, 1.0 equiv)
Terminal alkyne (1.2 mmol, 1.2 equiv)
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
Triethylamine (Et₃N) (5 mL)
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating plate
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and triethylamine (5 mL) to the flask. Stir the mixture for 5 minutes to ensure dissolution.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling).[1][3] Copper-free conditions have been developed to circumvent this issue.[1][3][7]
Materials:
Aryl bromide (1.0 mmol, 1.0 equiv)
Terminal alkyne (1.5 mmol, 1.5 equiv)
Pd(OAc)₂ (0.02 mmol, 2 mol%)
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
Anhydrous, degassed solvent (e.g., DMF, 10 mL)
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating plate
Procedure:
Catalyst Pre-formation (Optional but Recommended): In a separate dry Schlenk flask under an inert atmosphere, stir Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in the reaction solvent for 15-20 minutes to pre-form the active Pd(0) catalyst.
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the Pd and PPh₃ added directly), add the aryl bromide (1.0 mmol) and cesium carbonate (2.0 mmol).
Reagent Addition: Add the terminal alkyne (1.5 mmol) to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or GC-MS.
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Caption: A streamlined workflow for performing a Sonogashira coupling reaction.
Applications in Drug Discovery and Development
The Sonogashira coupling has become an indispensable tool in medicinal chemistry and drug discovery due to its ability to forge C(sp²)-C(sp) bonds under mild conditions, a common structural motif in biologically active molecules.[9][10] Its applications are diverse and impactful:
Synthesis of Natural Products and Analogs: Many natural products with potent biological activities contain alkyne or enyne functionalities. The Sonogashira reaction is a key step in the total synthesis of such molecules.[1][11]
Construction of Heterocyclic Scaffolds: The reaction is widely used to introduce alkynyl substituents onto heterocyclic rings, which are prevalent in many drug candidates.[7]
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The formation of stable carbon-carbon bonds via Sonogashira coupling is employed in the synthesis of linkers that connect cytotoxic drugs to antibodies in ADCs.
Fragment-Based Drug Discovery (FBDD): The reaction allows for the efficient coupling of small alkyne-containing fragments to larger scaffolds, enabling the rapid exploration of chemical space.
A notable example is the synthesis of Tazarotene, a drug used for the treatment of psoriasis and acne.[4] The Sonogashira coupling is a crucial step in its manufacturing process.
The Sonogashira coupling is a robust and versatile method for the formation of C(sp²)-C(sp) bonds, with broad applications in academic research and the pharmaceutical industry.[1][9] By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively utilize this powerful reaction to synthesize a wide array of complex molecules. The continued development of more active and stable catalyst systems, including those for copper-free conditions, will undoubtedly expand the scope and utility of the Sonogashira coupling in the years to come.
References
Sonogashira coupling. In: Wikipedia. Accessed February 13, 2026. [Link]
Sonogashira Coupling. NROChemistry. Accessed February 13, 2026. [Link]
Bano, A., & Sharma, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7375. [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Accessed February 13, 2026. [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Accessed February 13, 2026. [Link]
Sonogashira Coupling. BYJU'S. Accessed February 13, 2026. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sonogashira Coupling. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
Sonogashira Coupling. Chemistry LibreTexts. Accessed February 13, 2026. [Link]
Li, J. J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(19), 7488-7490. [Link]
Tyagi, B., & Sharma, N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 450. [Link]
The Sonogashira coupling reaction mechanism. ResearchGate. Accessed February 13, 2026. [Link]
Gildner, P. G., & Colacot, T. J. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organometallics, 34(22), 5497-5500. [Link]
Sonogashira coupling in natural product synthesis. ResearchGate. Accessed February 13, 2026. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #Cu-AAC-99Subject: Decontamination Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Products
Status: Open
Assigned Specialist: Senior Application Scientist, Purification Division
The Core Issue: The "Triazole Trap"
Welcome to the Purification Support Center. If you are reading this, you likely have a "click" reaction product that is either blue/green, cytotoxic, or failing elemental analysis.
The Problem: The efficiency of CuAAC comes with a price. The 1,2,3-triazole ring formed during the reaction is not just a passive linker; it is a nitrogen-rich ligand that coordinates to Copper(I) and Copper(II) with high affinity.
The Consequence: Simple washing often fails because the copper is not just "stuck" in the solvent; it is chemically bound to your product. To remove it, you must introduce a competitive chelator with a higher stability constant (
) than the triazole-copper complex.
Diagnostic Workflow
Before selecting a protocol, determine your product's solubility profile.[1] Use the decision tree below to select the correct Standard Operating Procedure (SOP).
Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on product properties.
Technical Protocols (SOPs)
SOP-01: Liquid-Liquid Chelation Extraction
Best for: Small organic molecules soluble in EtOAc, DCM, or Chloroform.
The Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Cu(II) (
), which is thermodynamically more stable than the Triazole-Cu complex.
Protocol:
Oxidation: If the reaction was kept strictly anaerobic, stir the open flask for 15 minutes to allow air to oxidize Cu(I) to Cu(II). Cu(II) is more easily chelated by EDTA.
Preparation: Prepare a 0.5 M EDTA solution (disodium salt) and adjust pH to ~8.0 with NaOH. Crucial: EDTA efficacy drops significantly below pH 7.
Extraction:
Dilute reaction mixture with organic solvent (e.g., EtOAc).
Wash with 0.5 M EDTA solution (1:1 volume ratio). Shake vigorously for 2 minutes .
Visual Check: The aqueous layer should turn blue (Cu-EDTA complex). The organic layer should clear.
Repetition: Repeat the EDTA wash until the aqueous layer remains colorless (usually 3 cycles).
Finishing: Wash with brine to remove residual EDTA, dry over
, and concentrate.
Pro-Tip: If the product is acid-stable, a wash with 10%
(aq) is often faster than EDTA. The ammonia forms a dark blue complex that partitions aggressively into the water phase.
SOP-02: Solid-Phase Scavenging (Resins)
Best for: Pharmaceutical intermediates, scale-up, or products difficult to extract.
The Mechanism: Functionalized silica or polystyrene beads (specifically Thiols or Thioureas) bind Cu with extreme affinity. Thiol-functionalized silica can remove Cu to <5 ppm.
Protocol:
Selection:
Organic Solvents: Use SiliaMetS® Thiol or QuadraPure™ TU .
Aqueous/Polar: Use TMT (Trimercaptotriazine) functionalized resins.
Dosage: Add 4–5 equivalents of scavenger resin relative to the initial copper catalyst loading.
Incubation:
Add resin directly to the reaction mixture.
Stir at room temperature for 4 hours (or overnight for <10 ppm requirements).
Temperature: Heating to 40°C increases scavenging kinetics.
Filtration: Filter the mixture through a fritted funnel or Celite pad. The copper remains trapped on the solid resin.
Validation: The filtrate should be colorless.
SOP-03: Chelation Dialysis
Best for: Bioconjugates, Proteins, and DNA.
The Mechanism: Standard dialysis only removes free ions. To strip Cu bound to the triazole bioconjugate, a chelator must be present inside the dialysis buffer to pull the metal off the protein.
Protocol:
Buffer A (Stripping): PBS (pH 7.4) + 10 mM EDTA (or DTPA).
Buffer B (Cleaning): PBS (pH 7.4) only.
Process:
Dialyze product against Buffer A for 12–24 hours at 4°C.
Switch to Buffer B for 2–3 changes to remove the EDTA.
Note: Chelex 100 resin can also be added directly to the dialysis bag for rapid scavenging, though this risks protein adsorption.
Comparative Data & Limits
When developing drugs, you must adhere to ICH Q3D Elemental Impurity guidelines.
Note: If your daily dose is 1g, your product must contain <300 ppm Cu for IV administration.
Troubleshooting & FAQs
Q: My product is still green after three EDTA washes. What now?
A: Your product likely acts as a multidentate ligand (e.g., contains pyridines or multiple triazoles) that out-competes EDTA.
Fix: Switch to Sulfide Precipitation . Dissolve product in solvent, add a small amount of Sodium Sulfide (
) nonahydrate. CuS will precipitate immediately (black solid). Filter through a 0.2 µm PTFE membrane. Warning: Generates gas; work in a fume hood.
Q: I am seeing cell toxicity in my "Cu-free" product.
A: "Colorless" does not mean "Copper-free." Copper is cytotoxic at micromolar concentrations. Even 50 ppm can kill sensitive cell lines.
Fix: You must use a Thiol-based scavenger resin (SOP-02) or perform a final HPLC purification with 0.1% EDTA in the mobile phase.
Q: Can I use a regular silica column to remove copper?
A: Silica does adsorb copper, but often "streaks" it through the column, contaminating fractions.
Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%
. This deactivates the silica and helps bind the copper at the top of the column.
References
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[3] Link
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link
Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004. Link
Campbell-Verduyn, L. S., et al. "Copper-Free 'Click': 1,3-Dipolar Cycloaddition of Azides and Arynes." Chemical Communications, 2009. (Context on avoiding Cu entirely). Link
Gawande, M. B., et al. "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 2016. (Discussion on heterogeneous catalysts for easier removal). Link
Optimizing Sonogashira yields with electron-rich alkynes
Ticket #8842: Optimization of Sonogashira Yields with Electron-Rich Alkynes Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division User Issue Summary "I am attempting to couple an electron-ric...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #8842: Optimization of Sonogashira Yields with Electron-Rich Alkynes
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
User Issue Summary
"I am attempting to couple an electron-rich alkyne (1-octyne) with an aryl iodide. Standard conditions (Pd(PPh3)4, CuI, Et3N) are resulting in low yields (<30%) and significant homocoupling of the alkyne. The reaction mixture turns black rapidly. How do I optimize for alkyl/electron-rich alkynes?"
Module 1: Critical Mechanism Analysis (The "Why")
To solve this, we must first diagnose the kinetic bottleneck. Electron-rich alkynes (alkyl-substituted) behave fundamentally differently from the aryl alkynes (e.g., phenylacetylene) typically used in textbook examples.
The pKa Barrier:
Phenylacetylene pKa: ~19 (DMSO)
Alkyl Acetylene (e.g., 1-octyne) pKa: ~25 (DMSO)
The Kinetic Consequence:
In the standard copper-cocatalyzed cycle, the rate-limiting step for electron-rich alkynes often shifts to the Transmetallation step. The higher pKa makes the formation of the Copper-Acetylide species significantly slower and thermodynamically less favorable compared to aryl alkynes. This "stalled" cycle allows the Copper-Acetylide to accumulate and undergo oxidative dimerization (Glaser coupling) before it can transfer the alkyne to the Palladium center.
Visualizing the Bottleneck:
Caption: Figure 1. The catalytic cycle highlighting the transmetallation bottleneck caused by the high pKa of electron-rich alkynes, leading to competing Glaser homocoupling.
Module 2: Protocol Optimization (The "How")
2.1 Troubleshooting the Catalyst System
Standard Pd(PPh3)4 is often insufficient for alkyl alkynes because the monodentate phosphines dissociate easily, leading to catalyst decomposition (palladium black formation) before the slow transmetallation can occur.
Recommendation: Switch to electron-rich, bulky phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs). These ligands facilitate oxidative addition and, crucially, stabilize the Pd(II) intermediate to allow time for the sluggish transmetallation.
Ligand Class
Recommended Ligand
Why it works for Alkyl Alkynes
Biaryl Phosphines
XPhos or CyJohnPhos
Bulky steric hindrance promotes reductive elimination; electron-rich nature stabilizes the metal center against precipitation.
NHC
IPr or IMes
Extremely strong sigma-donors. Prevents catalyst death during the long reaction times required for alkyl alkynes.
Bidentate
dppf
The large bite angle of dppf can sometimes accelerate reductive elimination, though less effective than XPhos for this specific issue.
2.2 Suppressing Glaser Coupling (Homocoupling)
The formation of the diyne side-product (Glaser coupling) is the primary yield-killer. This is strictly an oxidative process mediated by Copper(II).
The "Zero-Tolerance" Oxygen Protocol:
Degassing: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.
Syringe Pump Addition: Do not add the alkyne all at once. Maintain a low steady-state concentration of the alkyne to statistically favor the cross-coupling over the homocoupling.
Rate: Add the alkyne (diluted in solvent) dropwise over 1–2 hours.
Ascorbate Additive: Add 5-10 mol% of Sodium Ascorbate. This acts as a scavenger to reduce any adventitious Cu(II) (which catalyzes Glaser) back to Cu(I) (which catalyzes Sonogashira).
2.3 Base & Solvent Matrix
The base must be strong enough to deprotonate the alkyl alkyne (pKa ~25) but compatible with the functional groups.
Standard (Fail): Et3N/THF (Often too weak/non-polar).
Optimized:Cs2CO3 in DMF or DMAc .
Reasoning: The carbonate anion in a polar aprotic solvent forms a "naked," highly reactive base species that aids in the difficult deprotonation step.
Module 3: Step-by-Step Optimized Protocol
Experiment: Coupling 4-iodoanisole with 1-octyne.
Catalyst Pre-load: In a glovebox or under strict Argon Schlenk line, charge a dried reaction vial with:
Pd(OAc)2 (2 mol%)
XPhos (4 mol%)
Cs2CO3 (2.0 equiv)
CuI (5 mol%)
Aryl Halide (1.0 equiv)
Solvent Prep: Add anhydrous DMF (degassed via Freeze-Pump-Thaw).
Alkyne Addition:
Dissolve 1-octyne (1.2 equiv) in a separate portion of degassed DMF.
Load into a syringe.
Execution:
Heat the reaction block to 60°C.
Begin slow addition of the alkyne solution via syringe pump over 60 minutes.
Workup:
Filter through a celite pad (to remove Pd/Cu residues).
Wash with EtOAc/Brine.
Note: If the aqueous layer is blue, Cu(II) is present (confirming oxidation occurred).
Module 4: Diagnostic Decision Tree
Use this logic flow to troubleshoot specific failure modes in your current experiment.
Caption: Figure 2. Troubleshooting logic for Sonogashira coupling failures.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I run this Copper-free to avoid homocoupling entirely?A: Yes, but it requires higher temperatures and more active Pd species. The "Copper-Free Sonogashira" relies entirely on the carbopalladation mechanism or direct deprotonation by base.
Protocol: Use Pd(CH3CN)2Cl2 with XPhos and Cs2CO3 in MeCN at 80°C. Note that without Copper, the reaction is significantly slower for alkyl alkynes and may require 24-48 hours.
Q: My reaction stalls at 50% conversion. Should I add more catalyst?A: Usually, no. Stalling is often due to the poisoning of the catalyst by the alkyne or precipitation of the Pd. Instead of adding more catalyst later, try a "hot injection" method where the catalyst is added to the pre-heated mixture of Ar-X and Base, followed by the slow addition of alkyne.
Q: Why does the color change from yellow to bright green?A: Bright green usually indicates the formation of Cu(II) species (often solvated by the amine). This is a "Check Engine Light" for oxygen ingress. Stop the reaction, as Glaser coupling is now the dominant pathway.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[2] Angewandte Chemie International Edition, 42(48), 5993–5996. Link
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 46(6), 834–871. Link
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][10][11] Organic Letters, 5(11), 1841–1844. Link
Technical Support Hub: Stability of 2-Ethynyl-1-methoxy-4-methylbenzene
Topic: Stability, Handling, and Troubleshooting of 2-Ethynyl-1-methoxy-4-methylbenzene in Solution Document ID: TSH-EMMB-001 Last Updated: February 13, 2026 Audience: Medicinal Chemists, Process Engineers, and Analytical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability, Handling, and Troubleshooting of 2-Ethynyl-1-methoxy-4-methylbenzene in Solution
Document ID: TSH-EMMB-001
Last Updated: February 13, 2026
Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists[1]
Compound Snapshot & Chemical Identity
Before addressing stability, verify the exact isomer in use. The ortho-substitution pattern of the ethynyl and methoxy groups creates specific steric and electronic effects that differ from the para-isomer (4-ethynylanisole).[1]
Property
Detail
Chemical Name
2-Ethynyl-1-methoxy-4-methylbenzene
CAS Number
104971-07-5
Structure
Anisole core with an ethynyl group at C2 and methyl at C4.[1]
Electronic Class
Electron-rich Aryl Alkyne (Methoxy group is a strong EDG).
Physical State
Low-melting solid or viscous liquid (dependent on purity/temp).[2]
The stability of 2-Ethynyl-1-methoxy-4-methylbenzene in solution is governed by four primary vectors: Oxidation , Polymerization , Acidity , and Light .[1]
A. Oxidative Dimerization (Glaser Coupling)
The most common degradation pathway in solution is the oxidative coupling of two terminal alkyne units to form a conjugated diyne (Glaser/Hay coupling).
Mechanism: Catalyzed by trace copper ions (ppb levels) and base in the presence of Oxygen.
Visual Indicator: Solution turns from colorless to yellow/brown.
Risk Factor: High.[2] The electron-donating methoxy group increases the electron density of the alkyne, making the terminal proton less acidic but the alkyne more susceptible to radical cation formation during oxidation [1].
B. Polymerization (Thermal & Catalytic)
Aryl alkynes can undergo chain-growth polymerization to form poly(phenylacetylene) derivatives.
Triggers: Transition metals (Rh, Pd, Mo), Lewis acids, or temperatures >100°C.
Visual Indicator: Solution becomes viscous and dark red/black; precipitation of insoluble polymer.
Risk Factor: Moderate in pure solution; High if metal catalysts are present.
C. Light Sensitivity
Conjugated aromatic systems are susceptible to photo-degradation.[1]
Mechanism: UV light can excite the
-system, leading to radical formation or [2+2] cycloadditions.
Issue: In protic deuterated solvents (e.g., MeOD, D2O), the terminal acetylenic proton (
) can undergo exchange, leading to the "disappearance" of the signal in NMR.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for 2-Ethynyl-1-methoxy-4-methylbenzene.
Figure 1: Primary degradation pathways. The Red nodes represent irreversible degradation products common in storage.
Troubleshooting Guide (Q&A)
Q1: My clear solution turned yellow overnight. Is it still usable?
Diagnosis: This indicates early-stage oxidative coupling (dimerization) or trace oligomerization. The yellow color comes from the extended conjugation of the 1,3-diyne product.
Action: Run a TLC or LC-MS.
*If impurity < 2%: * Use immediately; purification may lose more material than it saves.
*If impurity > 5%: * Purify via a short silica plug (elute with Hexanes/EtOAc). The non-polar dimer moves differently than the monomer.
Prevention: Always sparge solvents with Argon/Nitrogen for 15 mins before dissolving the compound. Store under inert atmosphere.
Q2: I see a precipitate forming in my stock solution (DMSO/DMF).
Diagnosis:
Polymerization: If the precipitate is colored (red/dark) and amorphous, it is likely a polymer.
Acetylide Formation: If the precipitate is crystalline/fine and you used metal spatulas or stored in a metal container, it could be a metal acetylide (Copper/Iron). WARNING: Metal acetylides are explosive.
Action:
Filter the solution through a 0.2 µm PTFE filter.
Do NOT scrape the precipitate if metal contamination is suspected. Quench filter paper with dilute HCl.
Prevention: Use only glass or plastic tools. Avoid storing in metal drums.
Q3: The terminal alkyne proton is missing in my NMR (MeOD).
Diagnosis: Deuterium exchange. The acetylenic proton is weakly acidic and exchanges with the deuterium in Methanol-d4 (
Verification: Check the Carbon-13 NMR.[1][4] The alkyne carbons (~80 ppm and ~76 ppm) should still be visible even if the proton is exchanged.
Q4: Can I heat this compound to 80°C for a reaction?
Diagnosis: Yes, but with caveats.
Risk: Thermal polymerization is slow at 80°C but accelerates with concentration.
Protocol: Dilute the reaction (< 0.1 M). If the reaction requires a metal catalyst (e.g., Sonogashira), add the catalyst last to the mixture of alkyne and halide to prevent alkyne-alkyne homocoupling.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution in DMSO stable for >1 month.
Solvent Prep: Sparge anhydrous DMSO with Nitrogen gas for 15 minutes to remove dissolved Oxygen [2].
Weighing: Weigh the compound into an amber glass vial using a plastic spatula .
Dissolution: Add the degassed DMSO via syringe. Cap immediately with a PTFE-lined septum cap.[1]
Storage: Purge the headspace with Nitrogen. Seal with Parafilm. Store at -20°C.
Note: Thaw completely and vortex before use to redissolve any precipitated material.
SOP-02: Handling Workflow
The following workflow ensures integrity during experimental setup.
Figure 2: Recommended handling workflow to minimize degradation risks.
Technical Support Center: Preventing and Troubleshooting Polymerization of 2-Ethynyl-1-methoxy-4-methylbenzene During Storage
Welcome to the technical support guide for 2-ethynyl-1-methoxy-4-methylbenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile arylacetylene building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-ethynyl-1-methoxy-4-methylbenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile arylacetylene building block. Due to its reactive ethynyl group, this compound can exhibit instability and undergo polymerization during storage, leading to discoloration, increased viscosity, and ultimately, solidification. This guide provides an in-depth understanding of the degradation mechanisms, preventative storage protocols, and troubleshooting workflows to ensure the integrity and usability of your material.
Section 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental questions regarding the instability of 2-ethynyl-1-methoxy-4-methylbenzene.
Q1: My vial of 2-ethynyl-1-methoxy-4-methylbenzene has turned yellow/brown and become viscous. What is happening?
A: You are observing the classic signs of polymerization. 2-Ethynyl-1-methoxy-4-methylbenzene, like many terminal arylacetylenes, is susceptible to self-reaction, forming oligomers and polymers.[1] This process is often initiated by external energy sources or the presence of contaminants. The color change from a colorless or pale-yellow solid/liquid to a darker, more viscous substance is indicative of the formation of extended conjugated systems, which absorb visible light. The increase in viscosity is a direct result of the increasing average molecular weight of the material as monomer units link together.
Q2: What are the primary chemical mechanisms causing this polymerization?
A: The polymerization of 2-ethynyl-1-methoxy-4-methylbenzene can proceed through several pathways, often simultaneously. Understanding these is key to preventing them.
Radical Polymerization: This can be triggered by exposure to heat or ultraviolet (UV) light.[1][2] These energy sources can generate free radicals from the monomer itself or from trace impurities, initiating a chain reaction that consumes the alkyne functionality.
Transition-Metal Catalyzed Polymerization: Arylacetylenes are known to polymerize in the presence of various transition metals.[2] If your material contains trace amounts of palladium or copper, which are common catalysts used in its synthesis (e.g., Sonogashira coupling), these can actively promote polymerization even at low temperatures.[3][4]
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and copper(I) salts, terminal alkynes can undergo a dimerization reaction to form a 1,3-diyne (diacetylene).[5] This reaction is a significant side reaction in Sonogashira couplings and can be a problem during storage if the material is exposed to air, especially if copper residues are present.[3][5] While this is technically a dimerization, the resulting diyne is often more reactive and can be a precursor to further polymerization.
Diagram 1: Key Polymerization Pathways
Caption: Factors initiating the degradation of the monomer.
Q3: What specific factors will accelerate the degradation of my compound during storage?
A: Based on the mechanisms above, the following conditions are detrimental to the stability of 2-ethynyl-1-methoxy-4-methylbenzene:
Elevated Temperatures: Storing the material at room temperature or higher significantly increases the rate of thermal and radical-initiated polymerization.[1][6]
Exposure to Light: Standard laboratory lighting, and especially direct sunlight, contains UV radiation that can provide the activation energy for radical polymerization.[2]
Presence of Oxygen: Storing vials with a headspace of air, or frequent opening and closing, introduces oxygen which promotes oxidative side reactions.[5]
Catalyst Impurities: The most significant hidden danger is residual palladium and/or copper from the synthesis. These impurities can make the material highly unstable even under otherwise ideal storage conditions.
Section 2: Recommended Storage Protocols
Proactive and proper storage is the most effective strategy to maintain the quality of your 2-ethynyl-1-methoxy-4-methylbenzene.
Q4: What is the ideal method for storing this compound to ensure maximum shelf-life?
A: The ideal storage method focuses on mitigating all the accelerating factors identified in Q3. We recommend the following comprehensive protocol for long-term storage.
Protocol 1: Optimal Long-Term Storage Procedure
Assess Purity: Before long-term storage, ensure the material is of high purity. If it was synthesized in-house, verify that catalyst residues have been thoroughly removed via column chromatography or distillation.
Select Proper Container: Use an amber glass vial or a clear glass vial wrapped completely in aluminum foil to protect the contents from light.[7][8]
Inert Atmosphere: Place the required amount of the compound into the vial. Backfill the vial with a dry, inert gas such as argon or nitrogen. This is crucial to displace oxygen.[7][9]
Seal Tightly: Use a vial cap with a PTFE-lined septum or a solid cap with a PTFE liner to ensure an airtight seal. For maximum protection, the cap can be further sealed with Parafilm®.
Refrigerate or Freeze: Store the sealed, protected vial at low temperatures. A freezer is preferred over a refrigerator.
Prevents oxidative coupling and degradation by excluding oxygen.[5][7]
Light Exposure
None (Amber Vial / Foil)
Prevents initiation of photochemical/radical polymerization.[2][8]
Container
Tightly Sealed Glass Vial
Prevents contamination and exposure to air/moisture.
Purity
High (>97%)
Reduces the risk of polymerization initiated by catalytic residues or other impurities.
Section 3: Troubleshooting and Salvaging Material
Even with the best practices, you may encounter a sample that shows signs of degradation. This section provides a guide to assess and potentially recover the material.
Q5: I have a vial that shows signs of polymerization. Can I still use it? How can I purify it?
A: The usability of a partially polymerized sample depends on the extent of degradation and the requirements of your experiment. Minor discoloration in a solid may be superficial, but increased viscosity in a liquid indicates significant oligomer formation.
Diagram 2: Troubleshooting Workflow for Suspected Polymerization
Caption: Decision tree for handling degraded material.
Protocol 2: Purification of Partially Polymerized Monomer
This protocol is intended for material that is still mostly monomer but contains colored impurities and oligomers.
Safety Note: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Dissolution: Dissolve the partially polymerized material in a minimal amount of a non-polar solvent, such as hexanes or a 95:5 mixture of hexanes:ethyl acetate. The polymeric components should be less soluble and may remain partially undissolved.
Filtration (Optional): If a significant amount of solid polymer is present, filter the solution through a small plug of celite or cotton in a Pasteur pipette to remove the insoluble material.
Column Chromatography:
Prepare a short silica gel column using hexanes as the eluent. A column with a diameter of 2-3 cm and a silica height of 10-15 cm is typically sufficient for 1-2 grams of material.
Carefully load the dissolved sample onto the column.
Elute the column with hexanes. The non-polar monomer should elute quickly, while the more polar, colored oligomers and baseline polymer will be retained on the silica.
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
Combine and Concentrate: Combine the fractions containing the pure monomer. Remove the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the water bath above 30°C to prevent thermal polymerization of the purified product.
Verify Purity: Analyze the resulting material by ¹H NMR or GC-MS to confirm purity.
Immediate Use or Storage: Use the freshly purified material immediately for best results, or store it immediately and correctly according to Protocol 1 .
Section 4: Advanced Preventative Measures
For highly sensitive applications or very long-term storage, the use of a polymerization inhibitor can provide an extra layer of protection.
Q6: Should I add a polymerization inhibitor? If so, which one is appropriate?
A: Adding an inhibitor is a viable strategy, particularly if you have synthesized a large batch that will be stored for many months. Inhibitors work by scavenging free radicals, which are the initiators of polymerization chain reactions.[][11] The choice of inhibitor depends on the intended use of the compound, as the inhibitor will need to be removed before most chemical reactions.
Table 2: Common Polymerization Inhibitors
Inhibitor
Mechanism
Typical Concentration
Removal Method
Butylated Hydroxytoluene (BHT)
Radical Scavenger (Phenolic)[]
50-200 ppm
Column Chromatography, Distillation
Hydroquinone (HQ)
Radical Scavenger (Phenolic)[]
100-500 ppm
Column Chromatography, Basic Wash
Phenothiazine (PTZ)
Radical Scavenger (Amine)
100-500 ppm
Column Chromatography, Acidic Wash
Protocol 3: Addition of a Polymerization Inhibitor
Prepare Inhibitor Stock Solution: Prepare a dilute stock solution of the chosen inhibitor (e.g., 1 mg/mL of BHT in hexanes). This allows for more accurate dosing of small quantities.
Dose the Monomer: Add the calculated volume of the inhibitor stock solution to the purified monomer to achieve the target ppm concentration.
Mix Thoroughly: Gently swirl or stir the mixture to ensure the inhibitor is homogeneously distributed.
Remove Solvent: If a solvent was used, carefully remove it under reduced pressure without heating.
Store Properly: Store the inhibited monomer according to Protocol 1 . Clearly label the vial to indicate the presence and concentration of the inhibitor.
By implementing these robust storage and handling protocols, you can significantly extend the shelf-life of your 2-ethynyl-1-methoxy-4-methylbenzene, ensuring its reactivity and purity for your critical research and development needs.
References
Study of Radical Polymerization of Arylacetylenes. Composition, Structure, and Some Properties of the Generated Products. (n.d.). Taylor & Francis. [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link]
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2022, February 17). YouTube. [Link]
Sonogashira Coupling. (2020, July 25). YouTube. [Link]
Synthesis of poly(1‐chloro‐2‐arylacetylene)s with high cis‐content and examination of their absorption/emission properties. (2017, February 1). Semantic Scholar. [Link]
Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. (2024, April 19). Polymer Chemistry. [Link]
Sonogashira Coupling. (2021, August 5). Chemistry LibreTexts. [Link]
The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. (n.d.). MDPI. [Link]
What to select for storing your compound: neat vs.in solution? (2015, January 8). ResearchGate. [Link]
Original Article Investigating the Storage Conditions of the Essential Oil Compounds of Garden Thyme. (2022, December 25). [Link]
Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.). (2016, October 19). PMC. [Link]
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018, February 23). PMC. [Link]
Choice of base for coupling 2-Ethynyl-1-methoxy-4-methylbenzene
Technical Support Center: Coupling Optimization Guide Topic: Base Selection for 2-Ethynyl-1-methoxy-4-methylbenzene Ticket ID: #CHEM-OPT-8821 Executive Summary & Substrate Analysis User Query: "I am attempting to couple...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Coupling Optimization GuideTopic: Base Selection for 2-Ethynyl-1-methoxy-4-methylbenzene
Ticket ID: #CHEM-OPT-8821
Executive Summary & Substrate Analysis
User Query: "I am attempting to couple 2-Ethynyl-1-methoxy-4-methylbenzene via Sonogashira conditions. Yields are inconsistent, and I am observing significant homocoupling. Which base should I use?"
Technical Analysis of the Substrate:
The target molecule, 2-Ethynyl-1-methoxy-4-methylbenzene , presents a specific set of electronic and steric challenges that dictate base selection:
Electronic Effect (The "Rich" Alkyne): The methoxy (-OMe) and methyl (-Me) groups are electron-donating. This increases the electron density on the aromatic ring, rendering the terminal alkyne proton (
) less acidic than standard phenylacetylene. Weak amine bases may fail to deprotonate it efficiently, stalling the transmetallation step.
Steric & Chelation Effect (The Ortho-Methoxy): The -OMe group at the ortho position creates steric bulk near the reaction center. Furthermore, the oxygen lone pairs can coordinate with the Copper co-catalyst (the "Chelation Trap"), potentially poisoning the catalytic cycle or stabilizing the homocoupling intermediate.
Decision Matrix: Selecting Your Base System
Do not default to Triethylamine (
). Use this logic flow to select the correct base for your specific reaction conditions.
Figure 1: Decision tree for selecting the optimal base based on catalytic system and observed failure modes.
Technical Protocols & Troubleshooting
Scenario A: The "Gold Standard" (High Yield, Difficult Substrates)
Recommended Base: Cesium Carbonate (
)
Why: The "Cesium Effect." The large ionic radius of allows for better solubility in organic solvents (like DMF or Toluene) compared to Potassium. It forms a "naked" carbonate anion that is more basic and effective at deprotonating the electron-rich alkyne without coordinating tightly to the metal center.
Protocol:
Solvent: DMF or DMA (Polar aprotic is essential for inorganic bases).
Stoichiometry: 2.0 - 3.0 equivalents of
.
Temperature: 60°C - 80°C.
Note: This system minimizes the ortho-methoxy chelation risk because the base is insoluble in the immediate coordination sphere of the catalyst.
Scenario B: Preventing Glaser Homocoupling
Recommended Base: Diisopropylamine (
) or Piperidine
Why: Primary amines and unhindered secondary amines can act as ligands for Copper, stabilizing the species responsible for oxidative homocoupling (Glaser reaction). Bulky secondary amines () are basic enough to drive the reaction but sterically hinder the formation of the homocoupling dimer.
Troubleshooting Checklist:
Q: My product is 50% dimer (1,3-diyne).
A: This is an oxidative process driven by Oxygen.[1]
Step 1: Degas all solvents by sparging with Argon for 20 minutes (balloon pressure is insufficient).
Step 2: Switch from
to .
Step 3: Add the alkyne slowly (syringe pump) to keep its instantaneous concentration low relative to the aryl halide.
)
Why: In the absence of Copper, the alkyne must be activated directly by the Palladium species or deprotonated purely by the base. The of the alkyne (~23.5) requires a stronger organic base like DBU () to shift the equilibrium.
Comparative Data: Base Performance
The following table summarizes expected performance for ortho-substituted anisole derivatives.
Base System
Type
(conj. acid)
Suitability for Target
Key Risk
Triethylamine ()
Tertiary Amine
10.75
Low
Often too weak for electron-rich alkynes; leads to stalled reactions.
Diethylamine ()
Secondary Amine
11.0
Moderate
Good general reactivity, but prone to promoting homocoupling.
Piperidine
Cyclic Amine
11.22
High
Excellent balance of nucleophilicity and basicity.
Inorganic
10.3
Moderate
Requires high heat and polar solvents (DMF).
Inorganic
~10.3 (effective)
Excellent
"Cesium Effect" boosts reactivity for sterically hindered/ortho-substituted alkynes.
DBU
Amidine
24.3
Specialized
Required for Copper-free variants; can cause side reactions with sensitive electrophiles.
Mechanistic Insight: The Deprotonation Bottleneck
The diagram below illustrates where the base acts in the catalytic cycle and how the ortho-methoxy group interferes.
Figure 2: The role of the base in the transmetallation sequence. Note the interference potential of the ortho-methoxy group.
Frequently Asked Questions (FAQ)
Q: Can I use
(Potassium Phosphate) instead of Carbonates?A: Yes. is often superior to in solvents like Toluene/Water mixtures. If you are running a biphasic reaction, is the preferred choice due to its higher basicity in aqueous media.
Q: I am using the base as the solvent (
). Why is the reaction turning black and precipitating immediately?A: Immediate black precipitation usually indicates Palladium aggregation ("Pd black"), meaning the catalyst has decomposed. This happens when the oxidative addition is slow (due to the substrate) or the phosphine ligands are oxidized.
Fix: Do not use the base as the solvent for this substrate. Use THF or DMF and add 2-3 equivalents of base. This stabilizes the catalyst.
Q: Does the methyl group at position 4 affect the base choice?A: Minimally. The methyl group is a weak electron donor. Its primary effect is making the molecule slightly more electron-rich, reinforcing the need for a stronger base system (
) rather than a weak amine.
References
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Pd/C-Catalyzed Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes in Water. Journal of Organic Chemistry, 71(1), 379–381. (Demonstrates inorganic base efficiency).
Glaser, C. (1869).[2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational text on Homocoupling mechanisms).
Technical Support Center: Aryl Alkyne Thermal Stability
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aryl alkyne stability under various thermal conditions.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aryl alkyne stability under various thermal conditions. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.
Section 1: Core Concepts of Aryl Alkyne Thermal Stability
FAQ 1: What are the primary thermal degradation pathways for aryl alkynes?
Aryl alkynes, while crucial building blocks, are susceptible to several temperature-dependent side reactions and decomposition pathways. The specific pathway that predominates is highly dependent on the substrate's structure, the catalyst system employed, and, most critically, the reaction temperature.
The primary modes of thermal instability include:
Homocoupling (Glaser Coupling): This is an oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne.[1] It is one of the most common side reactions, especially in copper-catalyzed processes like the Sonogashira coupling.[2][3]
Dimerization and Trimerization: At elevated temperatures, aryl alkynes can undergo metal-catalyzed dimerization to form enynes or [2+2+2] cycloaddition (trimerization) to yield substituted benzene rings.[4][5]
Intramolecular Cyclization: Substrates with specific structural motifs, such as enediynes, can undergo potent thermal rearrangements like the Bergman cyclization to form highly reactive diradical species.[6][7] Other thermal cycloadditions are also possible depending on the substrate.[8]
General Decomposition: At very high temperatures, non-specific decomposition and polymerization can occur, leading to complex product mixtures and reduced yields. Strongly basic conditions at elevated temperatures (150-200°C) can also promote side reactions and rearrangements.[9]
Understanding these competing pathways is the first step in designing robust experimental protocols.
FAQ 2: How does temperature generally influence the competition between desired cross-coupling and unwanted side reactions?
Reaction kinetics for both desired and undesired pathways are temperature-dependent. However, they often have different activation energies (Ea).
Low to Moderate Temperatures (RT to ~60°C): In this range, many desired cross-coupling reactions, such as the Sonogashira coupling, can proceed efficiently, especially with highly reactive aryl halides (e.g., iodides).[2][3] The activation energy for many side reactions, like thermal cyclization or uncatalyzed oligomerization, may not be reached, thus minimizing their occurrence.
Elevated Temperatures ( > 60°C to 120°C+): Higher temperatures are often required for less reactive coupling partners (e.g., aryl bromides or chlorides).[3] However, this significantly increases the rate of side reactions. Glaser homocoupling often becomes more pronounced, and the risk of dimerization or trimerization increases.[4]
Very High Temperatures ( > 150°C): Such temperatures are rarely used for complex molecule synthesis due to the high risk of widespread decomposition. Specific thermally-induced reactions, like the Bergman cyclization of acyclic enediynes, may require temperatures around 200°C.[7][10]
The key is to find the "sweet spot"—the minimum temperature required to drive the desired reaction to completion in a reasonable timeframe without significantly activating competing degradation pathways.
Caption: Troubleshooting workflow for thermal instability.
Section 3: Experimental Protocols & Data
Protocol 1: Temperature Screening for a Sonogashira Coupling
This protocol describes a parallel experiment to determine the optimal temperature for coupling an aryl bromide with phenylacetylene, balancing reaction time and byproduct formation.
Materials:
Aryl Bromide (1.0 mmol)
Phenylacetylene (1.2 mmol)
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
CuI (0.05 mmol, 5 mol%)
Degassed triethylamine (TEA) or diisopropylamine (DIPA) (5 mL)
Reaction vials with stir bars (e.g., 4 vials)
Heating blocks or oil baths set to desired temperatures
Methodology:
Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI to each of the 4 reaction vials.
Solvent/Base Addition: Add the degassed amine (5 mL) to each vial.
Temperature Control: Place each vial in a separate heating block pre-set to different temperatures (e.g., Vial 1: 25°C, Vial 2: 45°C, Vial 3: 65°C, Vial 4: 85°C). Allow them to equilibrate for 5 minutes.
Initiation: Add phenylacetylene to each vial, seal, and begin stirring.
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction. Quench with a drop of water and dilute with ethyl acetate. Analyze by TLC or LC-MS to assess the relative amounts of starting material, desired product, and Glaser homocoupling byproduct (1,4-diphenylbuta-1,3-diyne).
Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) until the reaction in the lower temperature vials has reached completion or stalled. Compare the final reaction mixtures. The optimal temperature is the lowest one that provides a high yield of the desired product with minimal byproduct formation within an acceptable timeframe.
Table 1: Temperature Effects on Common Aryl Alkyne Side Reactions
Side Reaction
Typical Substrate
Conditions Favoring Reaction
Temperature Range
Mitigation Strategy
Glaser Homocoupling
Terminal Aryl Alkynes
Copper(I) catalyst, presence of O₂
Room Temp to 100°C
Lower temperature, use anaerobic conditions, employ a copper-free protocol. [2]
Cyclotrimerization
Terminal/Internal Alkynes
High catalyst concentration
60°C - 150°C+
Lower temperature, reduce catalyst loading, slow addition of alkyne. [5]
Bergman Cyclization
Enediynes
Strained cyclic systems
Room Temp to 200°C+
Use lowest possible temperature; risk is highly substrate-dependent. [10][11]
RSC Publishing. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. [Link]
Wiley-VCH. 1 Dimerization of Alkynes and Alkenes. [Link]
ResearchGate. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. [Link]
PMC. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. [Link]
NIH. Triggering of the Bergman Cyclization by Photochemical Ring Contraction. Facile Cycloaromatization of Benzannulated Cyclodeca-3,7-diene-1,5-diynes. [Link]
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]
PMC. Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes. [Link]
ACS Publications. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces | ACS Nano. [Link]
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
Intramolecular thermal cyclotrimerization of an acyclic triyne: An uncatalyzed process. [Link]
PubMed. Differentiating mechanistic possibilities for the thermal, intramolecular [2 + 2] cycloaddition of allene-ynes. [Link]
RSC Publishing. Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Methylphenylacetylene Isomers
For researchers, scientists, and drug development professionals working with substituted aromatic compounds, understanding the subtle yet significant differences in their mass spectral fragmentation patterns is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals working with substituted aromatic compounds, understanding the subtle yet significant differences in their mass spectral fragmentation patterns is paramount for unambiguous identification. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of ortho-, meta-, and para-methoxy-methylphenylacetylene. In the absence of direct, published experimental data for these specific isomers, this guide leverages established fragmentation principles and experimental data from analogous compounds to provide a robust predictive analysis.
The differentiation of positional isomers by mass spectrometry is a classic analytical challenge. While isomers possess the same molecular weight, their fragmentation pathways can differ significantly, offering a "fingerprint" for identification. This is particularly true when functional groups are in close proximity, leading to interaction and unique rearrangement reactions, famously known as the "ortho effect."[1][2][3]
This guide will delve into the predicted fragmentation mechanisms for each isomer, present comparative data in a clear tabular format, provide a detailed experimental protocol for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and illustrate the fragmentation pathways with clear diagrams.
Predicted Fragmentation Analysis of Methoxy-Methylphenylacetylene Isomers
The molecular formula for all three isomers is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol . Under electron ionization, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•⁺) at m/z 146.[4][5] This molecular ion is a radical cation and will undergo a series of fragmentation reactions to produce smaller, stable ions. The relative position of the methoxy and methyl groups on the phenyl ring is expected to significantly influence these fragmentation pathways.
Para-Methoxy-Methylphenylacetylene
The para-isomer is expected to exhibit a relatively straightforward fragmentation pattern, primarily driven by the stability of the aromatic ring and the individual functional groups.
Predicted Fragmentation Pathways:
Loss of a Methyl Radical: The most facile fragmentation is predicted to be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a stable oxonium ion at m/z 131 . This is a common fragmentation pathway for anisole derivatives.
Loss of Formaldehyde: Following the initial loss of a methyl radical, the resulting ion can lose formaldehyde (CH₂O, 30 Da) to yield an ion at m/z 101 .
Formation of a Tropylium Ion: A characteristic fragmentation of alkylbenzenes is the formation of a stable tropylium ion.[6] For the para-isomer, this would likely involve the loss of the acetylenic group and rearrangement to form a substituted tropylium ion. However, the dominant pathway is expected to be the initial loss from the methoxy group.
Loss of Acetylene: The molecular ion could also lose a neutral acetylene molecule (C₂H₂, 26 Da) to produce a fragment at m/z 120 .
Diagram of Predicted Fragmentation Pathway for para-Methoxy-Methylphenylacetylene:
Caption: Predicted fragmentation of para-methoxy-methylphenylacetylene.
Meta-Methoxy-Methylphenylacetylene
The fragmentation pattern of the meta-isomer is anticipated to be similar to the para-isomer, as the substituents are not in direct proximity to interact. However, subtle differences in the relative abundances of fragment ions may exist due to the different electronic effects of the substituents in the meta position.
Predicted Fragmentation Pathways:
Loss of a Methyl Radical: Similar to the para-isomer, the primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent peak at m/z 131 .
Subsequent Loss of Formaldehyde: The ion at m/z 131 is also expected to lose formaldehyde (CH₂O) to form an ion at m/z 101 .
Loss of Acetylene: Loss of a neutral acetylene molecule (C₂H₂) from the molecular ion to give a fragment at m/z 120 is also a likely pathway.
The key differentiator between the meta and para isomers will likely be the relative intensities of these major fragments, which can be resolved and quantified using GC-MS.
Diagram of Predicted Fragmentation Pathway for meta-Methoxy-Methylphenylacetylene:
Caption: Predicted fragmentation of meta-methoxy-methylphenylacetylene.
Ortho-Methoxy-Methylphenylacetylene
The ortho-isomer is where the most significant and diagnostically useful differences in fragmentation are expected due to the "ortho effect."[7][8] The proximity of the methoxy and methyl groups allows for intramolecular reactions and rearrangements that are not possible in the meta and para isomers.
Predicted Fragmentation Pathways:
Loss of a Methyl Radical: While the loss of a methyl radical from the methoxy group to form an ion at m/z 131 is still possible, its abundance may be reduced compared to the other isomers.
Loss of Water (H₂O): A key indicator of an ortho-interaction between a methoxy and a methyl group is the loss of a neutral water molecule (H₂O, 18 Da).[3] This is proposed to occur via a rearrangement where a hydrogen atom from the methyl group is transferred to the oxygen of the methoxy group, followed by the elimination of water. This would produce a unique and likely abundant ion at m/z 128 .
Formation of a Benzofuran-type Ion: The resulting ion at m/z 128 could then undergo further fragmentation, such as the loss of a hydrogen atom to form a stable benzofuran-type cation at m/z 127 .
Loss of a Hydroxymethyl Radical: Another potential ortho-effect driven fragmentation could be the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) through a concerted mechanism, leading to a fragment at m/z 115 .
The presence of a significant peak at m/z 128 would be a strong diagnostic marker for the ortho-isomer.
Diagram of Predicted Fragmentation Pathway for ortho-Methoxy-Methylphenylacetylene:
Caption: Predicted fragmentation of ortho-methoxy-methylphenylacetylene.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for the three isomers of methoxy-methylphenylacetylene. The relative abundances are estimations based on established fragmentation principles and data from analogous compounds.
m/z
Predicted Fragment
ortho-Isomer Abundance
meta-Isomer Abundance
para-Isomer Abundance
Notes
146
[M]•⁺
Moderate
High
High
Molecular Ion
131
[M-CH₃]⁺
Moderate
High
High
Loss of methyl from methoxy group
128
[M-H₂O]•⁺
High
Negligible
Negligible
Diagnostic for ortho-isomer
120
[M-C₂H₂]⁺
Low
Moderate
Moderate
Loss of acetylene
115
[M-CH₂OH]⁺
Moderate
Low
Low
Potential ortho-effect fragment
101
[M-CH₃-CH₂O]⁺
Low
Moderate
Moderate
Subsequent loss of formaldehyde
Experimental Protocol: GC-MS Analysis
To experimentally verify these predicted fragmentation patterns and differentiate the isomers, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.
Objective: To achieve chromatographic separation of the three methoxy-methylphenylacetylene isomers and acquire their individual electron ionization mass spectra.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of aromatic isomers.
Method Parameters:
Sample Preparation:
Dissolve the isomer mixture or individual standards in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
GC Conditions:
Injector Temperature: 250 °C
Injection Mode: Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: Increase at 10 °C/min to 250 °C.
Final hold: Hold at 250 °C for 5 minutes.
(This program should be optimized based on the actual retention times of the isomers)
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
Data Analysis:
Identify the chromatographic peaks corresponding to each isomer based on their retention times (if standards are available) or by analyzing the mass spectra of the separated peaks.
For each peak, extract the mass spectrum and compare it to the predicted fragmentation patterns.
Pay close attention to the presence and relative abundance of the diagnostic ions, particularly m/z 128 for the ortho-isomer.
Experimental Workflow Diagram:
Caption: Workflow for GC-MS analysis of methoxy-methylphenylacetylene isomers.
Conclusion
The differentiation of methoxy-methylphenylacetylene isomers by mass spectrometry presents a compelling case for the power of fragmentation analysis. While the meta- and para-isomers are predicted to show similar fragmentation patterns, dominated by the loss of a methyl radical from the methoxy group, the ortho-isomer is expected to produce a unique and diagnostic fragment ion at m/z 128 due to the loss of water via the "ortho effect." This significant difference in fragmentation provides a clear and reliable method for the unambiguous identification of the ortho-isomer. The provided GC-MS protocol offers a robust starting point for the experimental verification of these predictions. This guide serves as a valuable resource for any scientist or researcher needing to identify and characterize these and other substituted aromatic compounds.
References
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4).
GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]
2-Methylphenylacetylene. PubChem. Retrieved from [Link]
Benzene, 1-methoxy-4-methyl-. NIST WebBook. Retrieved from [Link]
2-Methylphenylacetylene. NIST WebBook. Retrieved from [Link]
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016, July 12). PubMed. Retrieved from [Link]
Phenylacetylene: CAS # 536-74-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC Method Translator. Retrieved from [Link]
Mass Spectrometry Data Center. NIST. Retrieved from [Link]
Electron ionization. Wikipedia. Retrieved from [Link]
Electron Ionization. Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016, July 12). ResearchGate. Retrieved from [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]
Ortho effects: A mechanistic study. (PDF). ResearchGate. Retrieved from [Link]
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016, July 12). ResearchGate. Retrieved from [Link]
Mass Spectrometry: Fragmentation. [Presentation]. Retrieved from [Link]
Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]
New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. (2021, July 29). MDPI. Retrieved from [Link]
Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... ResearchGate. Retrieved from [Link]
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]
Comparative Guide: Reactivity of 2-Ethynyl-1-methoxy-4-methylbenzene vs. Phenylacetylene
Executive Summary This technical guide provides a comparative analysis of the reactivity profiles of 2-Ethynyl-1-methoxy-4-methylbenzene (Compound A) and Phenylacetylene (Compound B). While both are terminal aryl alkynes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the reactivity profiles of 2-Ethynyl-1-methoxy-4-methylbenzene (Compound A) and Phenylacetylene (Compound B). While both are terminal aryl alkynes, their performance in cross-coupling, cycloaddition, and electrophilic addition differs significantly due to the ortho-methoxy steric effect and cumulative electron-donating (EDG) character of Compound A.
Key Takeaway:
Phenylacetylene is the kinetic benchmark: sterically unencumbered and moderately acidic (pKa ~23.2), making it ideal for standard catalytic cycles.
2-Ethynyl-1-methoxy-4-methylbenzene is an electron-rich, sterically demanded variant. It exhibits superior reactivity in electrophilic additions (due to cation stabilization) but requires optimized catalytic systems (bulky ligands, higher temperatures) for cross-coupling due to steric hindrance at the reaction center.
Structural & Electronic Analysis
The divergence in reactivity stems from the specific substitution pattern on the benzene ring.[1]
Feature
Phenylacetylene
2-Ethynyl-1-methoxy-4-methylbenzene
Structure
Unsubstituted Phenyl ring
Trisubstituted: 1-OMe, 4-Me, 2-Ethynyl
Electronic Nature
Neutral / Mildly Electron-Withdrawing (Inductive)
Strongly Electron-Rich (+M from OMe, +I from Me)
Steric Environment
Open, accessible C(sp)-H bond
Hindered by ortho-methoxy group
Terminal Alkyne Acidity
High (pKa ~23.2)
Lower (pKa ~24.5) – Conjugate base destabilized by EDGs
Nucleophilicity
Moderate
High – π-system enriched by resonance
Mechanistic Implications[2][3][4][5]
Ortho-Methoxy Effect (Sterics): The oxygen atom of the methoxy group at position 1 has a Van der Waals radius that physically obstructs the approach of metal catalysts (Pd, Cu) to the terminal alkyne carbon. This increases the activation energy for the formation of metal-acetylide intermediates.
Electronic Enrichment: The methoxy group (para to C4, ortho to C2) donates electrons via resonance (+M). The methyl group at C4 further donates via hyperconjugation. This makes the alkyne triple bond highly nucleophilic, accelerating reactions with electrophiles (e.g.,
, ) but potentially retarding nucleophilic activation steps (deprotonation).
Comparative Reactivity Profiles
Case Study 1: Sonogashira Cross-Coupling
Objective: Coupling with aryl halides to form diarylalkynes.
Phenylacetylene: Reacts rapidly under standard conditions (
, CuI, , RT). The rate-determining step is typically the oxidative addition of the aryl halide, as the transmetallation of the small phenylacetylene is fast.
Reason 1 (Sterics): The ortho-OMe group hinders the formation of the Copper-acetylide species and its subsequent transmetallation to Palladium.
Reason 2 (Acidity): The electron-donating groups make the terminal proton less acidic, requiring a stronger base or higher temperature to drive the equilibrium toward the acetylide anion.
Optimization for Compound A: Use bulky, electron-rich phosphine ligands (e.g.,
, XPhos) to facilitate the coupling of hindered substrates.
Case Study 2: CuAAC (Click Chemistry)
Objective: 1,3-Dipolar cycloaddition with azides.
Phenylacetylene: The "Gold Standard" substrate. Complete conversion often in <1 hour with 1 mol% Cu catalyst.
2-Ethynyl-1-methoxy-4-methylbenzene: Significant rate retardation. The formation of the copper(I)-acetylide
-complex—the key intermediate—is destabilized by the steric clash with the ortho-methoxy group.
Data Trend: Expect a 5–10x reduction in rate compared to phenylacetylene under identical conditions.
Case Study 3: Electrophilic Hydration (Markovnikov)
Objective: Acid-catalyzed conversion to acetophenones.
Phenylacetylene: Good reactivity. Forms acetophenone.
Mechanism:[2][3][4][5] The reaction proceeds via a vinyl cation intermediate. The electron-donating methoxy and methyl groups stabilize the positive charge on the benzylic carbon through resonance, significantly lowering the transition state energy.
Result: Faster conversion, higher selectivity for the ketone product.
Visualizing the Mechanistic Divergence
The following diagram illustrates how the ortho-methoxy group creates a bifurcation in reactivity pathways.
Figure 1: Decision tree showing how the structural features of Compound A retard catalytic coupling but accelerate electrophilic addition compared to Phenylacetylene.
Since Compound A is sterically hindered, standard protocols often fail to reach full conversion. This optimized protocol uses a high-activity catalyst system to overcome the ortho-methoxy barrier.
Target Reaction: Coupling of 2-Ethynyl-1-methoxy-4-methylbenzene with 4-bromoanisole.
Ligand: XPhos (4 mol%) – Critical for hindered substrates
Base:
(2.0 equiv) – Stronger base than Et3N aids deprotonation
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.
Reagent Loading: Add
(2 mol%), XPhos (4 mol%), and (2.0 equiv) to the tube.
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
Substrate Addition: Add 4-bromoanisole and 2-Ethynyl-1-methoxy-4-methylbenzene via syringe.
Note: If the alkyne is a solid, add it in step 2.
Degassing: Freeze-pump-thaw the solution x3 cycles to remove
(prevents homocoupling/Glaser product).
Reaction: Heat to 80°C for 12 hours.
Comparison: Phenylacetylene would typically react at RT or 40°C. Compound A requires thermal energy to overcome the steric barrier.
Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
Self-Validation Check:
TLC Monitoring: The starting alkyne (Compound A) is electron-rich and will fluoresce strongly under UV. If the spot persists after 12h, increase temp to 100°C.
Homocoupling: If a blue fluorescent spot appears (diyne byproduct), oxygen was not fully removed.
Comparative Data Summary
Parameter
Phenylacetylene (Ref)
2-Ethynyl-1-methoxy-4-methylbenzene
Relative Rate (Sonogashira)
1.0 (Normalized)
~0.3 (Slower)
Relative Rate (Hydration)
1.0 (Normalized)
~4.5 (Faster)
Optimal Catalyst (Coupling)
/ CuI
/ XPhos (Bulky Ligand needed)
Homocoupling Risk
Moderate
High (Electron-rich alkynes homocouple faster oxidatively)
pKa (DMSO)
23.2
~24.5 (Estimated)
References
Vertex AI Search. (2025). Sonogashira coupling rate electron donating substituents phenylacetylene. Retrieved from 6
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents. Retrieved from 7
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from 8
Sigma-Aldrich. (2025). 2-ethynyl-1-methoxy-4-methylbenzene Product Page. Retrieved from
PubChem. (2025).[9] Phenylacetylene Compound Summary. Retrieved from 9
Characterization of 1,2,3-triazole products by 13C NMR
Characterization of 1,2,3-Triazole Products by 13C NMR Executive Summary: The Regioisomer Challenge In modern drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, serving as a bioisostere for amide bonds a...
Author: BenchChem Technical Support Team. Date: February 2026
Characterization of 1,2,3-Triazole Products by 13C NMR
Executive Summary: The Regioisomer Challenge
In modern drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design. However, the synthesis of these rings via azide-alkyne cycloaddition yields two distinct regioisomers: the 1,4-disubstituted (anti) isomer and the 1,5-disubstituted (syn) isomer.
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the 1,4-isomer, and Ruthenium-Catalyzed (RuAAC) variants favor the 1,5-isomer, thermal or unoptimized conditions often yield mixtures. 13C NMR spectroscopy provides the most definitive, self-validating method for distinguishing these isomers , offering superior diagnostic resolution compared to 1H NMR, particularly when triazole protons are obscured or absent (in trisubstituted systems).
Diagnostic Power of 13C NMR: The "Golden Rule"
The differentiation of 1,4- and 1,5-isomers relies on the distinct electronic environments of the triazole carbons (C4 and C5). The nitrogen atoms in the triazole ring exert different shielding effects:
N1 acts as a pyrrole-like nitrogen (electron donor).
N3 acts as a pyridine-like nitrogen (electron acceptor).
This electronic asymmetry results in a massive chemical shift difference (
) for the methine carbon (CH) between the two isomers.
Comparative Analysis: 1,4- vs. 1,5-Disubstituted Triazoles
Feature
1,4-Disubstituted Isomer
1,5-Disubstituted Isomer
Diagnostic Significance
Synthesis Method
CuAAC ("Click")
RuAAC
Synthetic Origin
Methine Carbon (CH)
C5
C4
Primary Identifier
(CH) Range
~120 ppm
~133 ppm
ppm (High Confidence)
Quaternary Carbon
C4 (~147 ppm)
C5 (~138 ppm)
Secondary Confirmation
(C_quat - C_methine)
Large (~27 ppm)
Small (~5 ppm)
Internal Check
Expert Insight: The shift of the methine carbon is the most reliable metric. If you observe a triazole C-H signal near 120 ppm , it is the 1,4-isomer . If the signal is desfielded to 133 ppm , it is the 1,5-isomer . This rule holds true across a wide range of solvents (CDCl3, DMSO-d6).
Mechanistic Causality
Why does this shift occur?
In the 1,4-isomer: The C5-H is adjacent to N1 (pyrrole-like). The electron density from N1 shields C5, pushing its resonance upfield to ~120 ppm.
In the 1,5-isomer: The C4-H is adjacent to N3 (pyridine-like) and beta to N1. The positioning places C4 in a more deshielded environment relative to the 1,4-isomer's C5, resulting in a downfield shift to ~133 ppm.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this optimized 13C NMR acquisition protocol.
Step 1: Sample Preparation
Concentration: Prepare a highly concentrated sample (~20-50 mg in 0.6 mL solvent) to resolve quaternary carbons clearly.
Solvent: CDCl3 is standard. Use DMSO-d6 if solubility is poor; the diagnostic shift trend remains consistent.
Step 2: Acquisition Parameters
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
Relaxation Delay (D1): Set D1
2.0 seconds.
Reasoning: Quaternary carbons (C4 in 1,4-isomer; C5 in 1,5-isomer) have long T1 relaxation times. A short D1 will suppress these signals, making the "Internal Check" (Table above) impossible.
Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to enhance signal-to-noise ratio for quaternary carbons.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for unambiguous structural assignment.
Figure 1: Decision tree for the regiochemical assignment of 1,2,3-triazoles based on 13C NMR chemical shifts.
References
Creary, X., et al. "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry, vol. 77, no. 19, 2012, pp. 8756–8761.
Key Reference: Establishes the ~120 ppm vs. ~133 ppm diagnostic rule.
Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Selectivity." Journal of the American Chemical Society, vol. 127, no. 1, 2005, pp. 210–216.
Context: Mechanistic basis for 1,4-selectivity in CuAAC.
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 15998–15999.
Context: Synthesis of 1,5-isomers (RuAAC).
Safety & Regulatory Compliance
Safety
Laboratory Safety & Disposal Guide: 2-Ethynyl-1-methoxy-4-methylbenzene
Executive Summary & Chemical Profile 2-Ethynyl-1-methoxy-4-methylbenzene (also known as 2-ethynyl-4-methylanisole) presents a dual-hazard profile characteristic of functionalized aromatic ethers. While the anisole backbo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
2-Ethynyl-1-methoxy-4-methylbenzene (also known as 2-ethynyl-4-methylanisole) presents a dual-hazard profile characteristic of functionalized aromatic ethers. While the anisole backbone dictates its flammability and solvent compatibility, the terminal alkyne moiety at the ortho position introduces specific reactivity hazards—most notably the formation of shock-sensitive metal acetylides.
Immediate Action Required:
DO NOT dispose of this compound down the drain.
DO NOT store or dispose of in metal containers (specifically Copper, Silver, or Brass).
SEGREGATE as Non-Halogenated Organic Waste.
Chemical Identity & Physical Properties (Estimated)
Property
Value / Description
Note
Structure
Aromatic Ring: 1-OMe, 4-Me, 2-C≡CH
Terminal alkyne is the critical safety group.[1][2]
To ensure safe handling, you must understand the causality behind the protocols. We do not follow these steps arbitrarily; we follow them to break specific chemical failure chains.
A. The Acetylide Threat (Explosion Hazard)
The proton on the terminal alkyne (
) is weakly acidic (). In the presence of heavy metals—specifically Copper (Cu), Silver (Ag), and Mercury (Hg) —this proton can be displaced to form metal acetylides (e.g., ).
Risk: Metal acetylides are highly unstable, shock-sensitive explosives.
Operational Implication: Never use metal spatulas, metal cans, or fittings made of brass/bronze during the transfer or disposal of this substance.
B. Polymerization Potential
While less volatile than acetylene, substituted aromatic alkynes can undergo exothermic polymerization if heated or exposed to radical initiators without a stabilizer.
Operational Implication: Waste containers must not be stored in direct sunlight or near heat sources.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
If the compound is in a pure form or high concentration solution:
Dilution: Dilute the substance to <10% concentration using a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Ethanol). This acts as a heat sink in case of unexpected exothermic activity.
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers only.
Strict Prohibition: Do not use metal safety cans (Type I or II) for this specific waste stream.
Phase 2: Waste Stream Segregation
Classify the waste based on your facility's coding (typically "Non-Halogenated Organic").
Specific Constituent: "Contains 2-Ethynyl-1-methoxy-4-methylbenzene."[3]
Warning: "Terminal Alkyne - NO METAL CONTACT."
Phase 3: Reaction Mixture Quenching
If the compound is part of a reaction mixture (e.g., Sonogashira coupling or lithiation):
Cooling: Chill the reaction vessel to 0°C.
Protonation: If a strong base (e.g., n-BuLi, NaH) was used, quench slowly with saturated Ammonium Chloride (
) or water to protonate any acetylide anions back to the neutral alkyne.
Extraction: Extract the organic layer.
Disposal: Dispose of the organic layer as described in Phase 2. Aqueous layers containing heavy metal catalysts (Palladium/Copper from couplings) must go to Heavy Metal Aqueous Waste .
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 2-Ethynyl-1-methoxy-4-methylbenzene, ensuring no critical safety checks are missed.
Figure 1: Decision matrix for the safe disposal of aromatic terminal alkynes. Note the critical segregation of heavy metal catalysts to prevent acetylide formation in waste drums.
Emergency Response Procedures
In the event of a spill or exposure during the disposal process:
Scenario
Immediate Action
Technical Rationale
Skin Contact
Wash with soap and water for 15 min.
Lipophilic nature allows rapid dermal absorption; solvents increase this risk.
Spill (< 100mL)
Absorb with vermiculite or sand. DO NOT use clay-based litter if metal contamination is suspected.
Inert absorbents prevent reaction. Clay can sometimes contain trace metals.
Personal protective equipment for handling 2-Ethynyl-1-methoxy-4-methylbenzene
Topic: CAS: 74331-69-4 (Also referred to as 1-Ethynyl-4-methoxy-2-methylbenzene) Part 1: Executive Safety Directive To: Laboratory Operations & Chemical Safety Officers From: Senior Application Scientist, Chemical Safety...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:CAS: 74331-69-4 (Also referred to as 1-Ethynyl-4-methoxy-2-methylbenzene)
Part 1: Executive Safety Directive
To: Laboratory Operations & Chemical Safety OfficersFrom: Senior Application Scientist, Chemical Safety Division
Handling 2-Ethynyl-1-methoxy-4-methylbenzene requires moving beyond generic "standard precautions." This compound combines the lipophilicity of an aromatic ether with the reactivity of a terminal alkyne.
The Core Hazard: The methoxy-methylbenzene backbone increases skin permeability, while the terminal alkyne moiety presents specific reactivity hazards (polymerization, metal acetylide formation). Standard nitrile gloves offer limited protection against aromatic ethers.[1]
Immediate Action Plan:
Primary Barrier: Use Silver Shield/4H (Laminate) liners under nitrile gloves for prolonged handling.
Atmosphere: All transfers must occur within a certified chemical fume hood.
Incompatibility: Strictly segregate from copper, silver, and strong oxidizers to prevent explosive acetylide formation.
Part 2: Technical Hazard Analysis & PPE Specification
The "Why" Behind the Protocol
Safety protocols often fail because users do not understand the molecular behavior of the reagent.
Skin Permeation (The Ether Effect): Aromatic ethers (anisole derivatives) are excellent solvents for organic materials, including glove polymers. They can swell and permeate standard nitrile rubber (NBR) rapidly. Once through the glove, the compound acts as a carrier, potentially transporting itself and other reagents through the skin barrier.
Alkyne Reactivity: The terminal ethynyl group (-C≡CH) is acidic. In the presence of strong bases or specific metals (Cu, Ag), it forms metal acetylides, which are shock-sensitive explosives.
PPE Selection Matrix
PPE Category
Standard Recommendation
Senior Scientist Recommendation
Technical Justification
Hand Protection
Standard Nitrile (4 mil)
Double-Gloving Strategy: Inner: Silver Shield/Laminate (or 8 mil Nitrile)Outer: Standard Nitrile (Disposable)
Liquid splashes are the primary risk; vapors can irritate the lacrimal glands.
Respiratory
N95 Mask
Fume Hood (Face Velocity >0.5 m/s)
Volatile organic compounds (VOCs) require engineering controls, not just particulate filtration.
Body Defense
Lab Coat
Flame-Resistant (FR) Lab Coat
Terminal alkynes are combustible. Synthetic fibers (polyester) melt on skin; FR cotton chars.
Part 3: Operational Workflow (Step-by-Step)
This protocol treats the substance as a high-value, high-risk intermediate, ensuring sample integrity and operator safety.
Phase 1: Preparation & Weighing
Inspect Glassware: Ensure all receiving flasks are free of heavy metal residues (wash with EDTA or acid if uncertain) to prevent acetylide formation.
Static Control: Use an antistatic gun or ionizer bar near the balance. Dry aromatic solids/liquids can generate static charge, a risk for flammable vapors.
Glove Donning:
Layer 1: Laminate liner (for chemical resistance).
Layer 2: Nitrile (for dexterity and grip).
Phase 2: Transfer & Reaction Setup
The "Drop-Wise" Rule: If adding this reagent to a reaction mixture, use a pressure-equalizing addition funnel.
Solvent Choice: Dissolve the compound in the reaction solvent (e.g., THF, Toluene) immediately upon weighing to lower the vapor pressure and reduce dust/aerosol risk.
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen, altering your stoichiometry and yield.
Phase 3: Post-Usage & Decontamination
Wipe Down: Clean the balance area with a solvent-dampened tissue (Acetone or Ethanol).
Glove Disposal: Remove the outer nitrile gloves inside the fume hood. Dispose of them as solid hazardous waste. Reuse laminate liners only if no contamination is visible; otherwise, dispose.
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific class of chemical.
Figure 1: Decision matrix for PPE selection and operational flow based on exposure duration and chemical properties.
Part 5: Emergency & Disposal Protocols
Spill Management
Minor Spill (<10 mL/g):
Alert nearby personnel.
Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as the high surface area can increase flammability risk.
Sweep into a jar using a polyethylene scoop (non-sparking).
Segregation:CRITICAL: Do not mix with waste streams containing heavy metals (specifically Copper, Silver, Mercury) or strong oxidizers (Peroxides, Nitric Acid).
Labeling: Clearly mark as "Flammable" and "Irritant."
References
PubChem. (n.d.).[3] 1-Ethynyl-4-methoxybenzene (Structural Analog Hazard Data). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved from [Link]